molecular formula C15H12BrNO B563653 6-Bromo-3,4-dihydro-4-phenyl-carbostyril CAS No. 94025-76-0

6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Cat. No.: B563653
CAS No.: 94025-76-0
M. Wt: 302.171
InChI Key: NGZWCCIWYKYWDL-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is a high-value synthetic building block recognized for its utility in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles . This brominated quinolinone derivative serves as a key precursor in pharmaceutical research, especially in the synthetic pathways of bioactive molecules . Its structure, featuring a reactive bromo substituent on the aromatic system, allows for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space. The dihydrocarbostyril core is a privileged scaffold in medicinal chemistry, and the incorporation of the 4-phenyl group provides a stereogenic center, making this compound a versatile intermediate for developing potential therapeutic agents . Researchers leverage this compound to access novel chemical entities for biological screening and to study structure-activity relationships. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-phenyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-11-6-7-14-13(8-11)12(9-15(18)17-14)10-4-2-1-3-5-10/h1-8,12H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZWCCIWYKYWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675725
Record name 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94025-76-0
Record name 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril, a substituted quinolinone derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning from commercially available starting materials. This document provides detailed, albeit inferred, experimental protocols, a summary of quantitative data based on analogous reactions, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound (also known as 6-bromo-4-phenyl-3,4-dihydro-1H-quinolin-2-one) is proposed to proceed via a two-step sequence:

  • Synthesis of the intermediate, 3-(4-bromophenylamino)-3-phenylpropanoic acid: This key step involves the formation of a carbon-nitrogen bond between 4-bromoaniline and a three-carbon phenylpropanoid backbone.

  • Intramolecular Cyclization: The synthesized amino acid derivative undergoes an intramolecular cyclization reaction, likely through a Friedel-Crafts acylation or a related acid-catalyzed amide bond formation, to yield the target dihydrocarbostyril ring system.

This pathway offers a logical and feasible approach to the target molecule, leveraging well-established organic reactions.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and should be adapted and optimized for the specific substrates.

Step 1: Synthesis of 3-(4-bromophenylamino)-3-phenylpropanoic acid

This intermediate can be prepared via the reaction of 4-bromoaniline with a suitable 3-phenylpropanoic acid derivative. One plausible method involves the initial preparation of 3-bromo-3-phenylpropanoic acid from cinnamic acid, followed by nucleophilic substitution with 4-bromoaniline.

Part A: Synthesis of 3-bromo-3-phenylpropanoic acid from Cinnamic Acid

This procedure is adapted from the hydrobromination of cinnamic acid.[1][2]

Materials:

  • Cinnamic acid

  • Glacial acetic acid

  • Hydrogen bromide gas

  • Ice-cold water

  • Dry carbon disulfide (for recrystallization)

Procedure:

  • Saturate glacial acetic acid with hydrogen bromide gas at room temperature. Approximately 10 g of glacial acetic acid will dissolve about 6 g of HBr.

  • In a sealed tube, add 10 g of finely powdered cinnamic acid to 10 g of the HBr-saturated glacial acetic acid.

  • Heat the sealed tube at 100°C for 2 hours.

  • Allow the reaction mixture to cool to room temperature, during which 3-bromo-3-phenylpropanoic acid will crystallize.

  • Collect the precipitate by filtration and wash it with a small volume of ice-cold water.

  • Dry the product under vacuum.

  • For further purification, recrystallize the crude product from a minimal amount of hot, dry carbon disulfide. The product is sensitive to water.

Part B: Synthesis of 3-(4-bromophenylamino)-3-phenylpropanoic acid

This is a proposed nucleophilic substitution reaction.

Materials:

  • 3-bromo-3-phenylpropanoic acid

  • 4-bromoaniline

  • Anhydrous, non-polar solvent (e.g., toluene or dioxane)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • To a solution of 3-bromo-3-phenylpropanoic acid (1 equivalent) in the chosen anhydrous solvent, add 4-bromoaniline (1.1 equivalents) and the non-nucleophilic base (1.2 equivalents).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (the hydrobromide salt of the base) forms, remove it by filtration.

  • Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline and base, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Step 2: Intramolecular Cyclization to this compound

This step involves an acid-catalyzed intramolecular acylation. Strong acids or dehydrating agents are typically employed for this type of transformation.

Materials:

  • 3-(4-bromophenylamino)-3-phenylpropanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

  • Inert solvent (if necessary, e.g., xylene for PPA)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Add 3-(4-bromophenylamino)-3-phenylpropanoic acid to an excess of polyphosphoric acid.

  • Heat the mixture with stirring at a temperature between 80-120°C for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes expected quantitative data for the key compounds in this synthesis, based on literature values for analogous structures and reactions. Actual results may vary depending on the specific experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Expected Yield (%)
Cinnamic acidC₉H₈O₂148.16White crystalline solid133-134-
3-bromo-3-phenylpropanoic acidC₉H₉BrO₂229.07Colorless crystals137>80
4-bromoanilineC₆H₆BrN172.02Crystalline solid63-65-
3-(4-bromophenylamino)-3-phenylpropanoic acidC₁₅H₁₄BrNO₂336.18SolidNot available60-80 (estimated)
This compound C₁₅H₁₂BrNO 302.17 Solid Not available >70 (estimated)

Visualizing the Synthesis Pathway

The following diagrams illustrate the proposed synthetic workflow.

Synthesis_Pathway Cinnamic_acid Cinnamic acid HBr_AcOH + HBr / Acetic Acid Cinnamic_acid->HBr_AcOH Bromo_acid 3-bromo-3-phenylpropanoic acid HBr_AcOH->Bromo_acid Base + Base Bromo_acid->Base Bromoaniline 4-bromoaniline Bromoaniline->Base Amino_acid 3-(4-bromophenylamino)-3-phenylpropanoic acid Base->Amino_acid PPA + Polyphosphoric Acid (PPA) Amino_acid->PPA Final_Product This compound PPA->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Cyclization start1 Mix Cinnamic Acid, HBr, Acetic Acid react1 Heat in Sealed Tube (100°C) start1->react1 isolate1 Crystallize & Filter react1->isolate1 intermediate1 3-bromo-3-phenylpropanoic acid isolate1->intermediate1 start2 React Intermediate 1 with 4-bromoaniline & Base intermediate1->start2 react2 Reflux start2->react2 workup2 Acid/Brine Wash & Dry react2->workup2 purify2 Purify (Chromatography/Recrystallization) workup2->purify2 intermediate2 3-(4-bromophenylamino)-3-phenylpropanoic acid purify2->intermediate2 start3 Add Intermediate 2 to PPA react3 Heat (80-120°C) start3->react3 workup3 Quench with Ice & Neutralize react3->workup3 extract3 Extract with Organic Solvent workup3->extract3 purify3 Purify (Chromatography/Recrystallization) extract3->purify3 final_product Final Product purify3->final_product

Caption: Detailed experimental workflow for the synthesis.

Safety Considerations

  • Hydrogen Bromide: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-bromoaniline: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

  • Polyphosphoric Acid (PPA): Corrosive. Handle with care and avoid contact with water, as the reaction can be exothermic.

  • Sealed Tube Reactions: Ensure the sealed tube is properly rated for the pressure and temperature of the reaction. Use a blast shield.

  • Solvents: Use appropriate precautions when handling flammable organic solvents.

This document is intended for informational purposes for qualified researchers. All experimental work should be conducted in a properly equipped laboratory with all necessary safety precautions in place.

References

An In-depth Technical Guide to 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and analytical methodologies for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. Additionally, it explores the potential biological significance of this compound class, offering insights for researchers in medicinal chemistry and drug discovery.

Core Physicochemical Properties

Table 1: Physicochemical Data Summary for this compound

PropertyValueSource
CAS Number 94025-76-0[1][2]
Molecular Formula C₁₅H₁₂BrNO[1][2]
Molecular Weight 302.17 g/mol [1][2]
Physical State White Solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Hypothetical Synthesis Protocol

A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, based on the well-established Biginelli reaction for the synthesis of dihydropyrimidinones and related heterocyclic systems, a plausible synthetic route can be proposed. This multicomponent reaction offers a straightforward approach to the carbostyril core.

Proposed Synthesis: Modified Biginelli-type Reaction

This proposed method involves the condensation of a substituted aniline, a β-ketoester, and an aromatic aldehyde.

Reactants:

  • 4-Bromoaniline

  • Ethyl benzoylacetate

  • Cinnamaldehyde

  • Acid catalyst (e.g., HCl, p-toluenesulfonic acid)

  • Solvent (e.g., Ethanol, Acetic Acid)

Experimental Procedure (Hypothetical):

  • To a solution of 4-bromoaniline (1 equivalent) in ethanol, add ethyl benzoylacetate (1 equivalent) and cinnamaldehyde (1 equivalent).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • The reaction mixture is then refluxed for a period of 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol to remove unreacted starting materials.

  • Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product, this compound.

G Hypothetical Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification A 4-Bromoaniline D Mixing in Ethanol + Acid Catalyst A->D B Ethyl Benzoylacetate B->D C Cinnamaldehyde C->D E Reflux (4-6h) D->E F Cooling & Filtration E->F G Washing with Cold Ethanol F->G H Recrystallization G->H I This compound H->I

A flowchart of the proposed synthetic workflow.

Analytical Characterization

The structural elucidation and purity assessment of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid) would likely provide good separation. Detection would typically be performed using a UV detector, monitoring at a wavelength corresponding to the chromophore of the carbostyril ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be crucial for confirming the structure. Expected signals would include aromatic protons from the bromo-substituted ring and the phenyl group at the 4-position, as well as signals for the diastereotopic protons of the dihydro-pyridone ring.

  • ¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of a bromine atom would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), providing definitive evidence for the incorporation of bromine into the structure.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of quinolinone and carbostyril derivatives is known to exhibit a wide range of pharmacological effects. These include activities as anticancer, antimicrobial, and anti-inflammatory agents.

Notably, some 6-bromo-quinoline analogues have been investigated as inhibitors of prostaglandin F2α (PGF2α) synthase. PGF2α is a key mediator in the inflammatory response and is involved in processes such as uterine contraction. Inhibition of PGF2α synthesis could therefore be a valuable therapeutic strategy for conditions such as preterm labor.

The hypothetical signaling pathway below illustrates the potential mechanism of action of this compound as a PGF2α synthase inhibitor.

G Hypothetical Signaling Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGF_Synthase PGF2α Synthase PGH2->PGF_Synthase PGF2a Prostaglandin F2α (PGF2α) PGF_Synthase->PGF2a Inflammation Inflammatory Response (e.g., Uterine Contraction) PGF2a->Inflammation Compound This compound Compound->PGF_Synthase Inhibition

Potential inhibitory action on the PGF2α pathway.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the proposed synthesis, fully characterize the compound, and explore its potential biological activities.

References

Unraveling the Enigma: The Mechanism of Action of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. Despite its commercial availability as a research chemical, there are no published studies detailing its mechanism of action, specific biological targets, or pharmacological effects.

This in-depth technical guide sought to elucidate the core mechanism of action of this compound for an audience of researchers, scientists, and drug development professionals. However, extensive searches of scholarly databases and chemical repositories have yielded no specific data on this compound's biological properties. The compound is listed by suppliers such as Santa Cruz Biotechnology for research purposes, but its utility and mechanism in a biological context are not documented in publicly accessible literature.

Our investigation into the biological activity of this molecule and its derivatives returned no experimental data, precluding the creation of the requested quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The absence of such information indicates that the pharmacological profile of this compound is an unexplored area of scientific inquiry.

The Carbostyril Scaffold: A Platform for Diverse Biological Activities

While information on the specific 6-bromo-3,4-dihydro-4-phenyl derivative is absent, the broader chemical class of carbostyrils (also known as 2-quinolones) and their dihydro derivatives is well-represented in medicinal chemistry and pharmacology. Compounds bearing this core structure have been investigated for a wide range of biological activities, and it is plausible that this compound could be explored for similar properties. It is crucial to emphasize that the following information is based on the general carbostyril scaffold and is not specific to the compound .

Potential, yet uninvestigated, areas of biological activity for carbostyril derivatives include:

  • Antipsychotic and Antidepressant Activity: Several atypical antipsychotics, such as aripiprazole and brexpiprazole, are based on a carbostyril framework. These drugs typically act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors and as antagonists at 5-HT2A receptors.

  • Cardiotonic Agents: Some carbostyril derivatives have been developed as positive inotropic agents for the treatment of heart failure. Their mechanism often involves the inhibition of phosphodiesterase 3 (PDE3).

  • Antimicrobial and Antiviral Properties: The quinolone scaffold, a close relative of carbostyril, is the basis for a major class of antibiotics (fluoroquinolones) that inhibit bacterial DNA gyrase and topoisomerase IV. Various carbostyril derivatives have also been explored for their potential as antimicrobial and antiviral agents.

  • Anticancer Activity: A number of carbostyril-containing compounds have been synthesized and evaluated for their potential as anticancer agents, targeting various aspects of cancer cell proliferation and survival.

Future Directions and a Call for Investigation

The lack of available data on the mechanism of action of this compound presents an open field for pharmacological investigation. Researchers in possession of this compound are encouraged to undertake screening and mechanistic studies to characterize its biological profile.

A logical starting point for such an investigation would be to perform a broad phenotypic screen to identify any observable effects in cellular or animal models. Should any activity be identified, subsequent target identification studies would be necessary to elucidate the specific molecular mechanism.

An In-depth Technical Guide on the Biological Activity of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the biological activity of the specific compound 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. This guide, therefore, provides an in-depth analysis of the biological activities of structurally related compounds, primarily focusing on 4-phenyl-carbostyril (also known as 4-phenyl-quinolin-2(1H)-one) and its derivatives. The information presented herein is intended to provide a predictive framework for the potential biological profile of this compound for researchers, scientists, and drug development professionals.

Executive Summary

Derivatives of the 4-phenyl-carbostyril scaffold have emerged as a promising class of compounds with a diverse range of biological activities. Extensive research into these molecules has revealed significant potential in oncology and mycology. The primary mechanism of action for their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival. Additionally, certain analogs have demonstrated notable antifungal and photosynthesis-inhibiting properties. This guide will synthesize the available quantitative data, detail the experimental methodologies used to elicit these findings, and visualize the key signaling pathways and experimental workflows.

Potential Biological Activities of 4-Phenyl-Carbostyril Derivatives

Anticancer Activity

A significant body of research has focused on the anticancer properties of 4-phenyl-quinolin-2(1H)-one derivatives. These compounds have shown potent cytotoxic effects against a variety of cancer cell lines.

Quantitative Data for Anticancer Activity:

Compound ClassCell LineIC50 (µM)Reference
4-hydroxy-1-phenyl-2(1H)-quinolone derivativesA549 (Lung Carcinoma)25-50 µg/mL[1]
4-hydroxy-1-phenyl-2(1H)-quinolone derivativesMDA-MB (Breast Cancer)25-50 µg/mL[1]
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneA549 (Lung Carcinoma)0.0298[1]
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneMDA-MB (Breast Cancer)0.0338[1]
Alkyl 2-(4-hydroxyquinolin-2-yl) acetate derivative (Compound 20)Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)4.61[2]
Knoevenagel derivative of 4-hydroxyquinoline (Compound 13b)Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)4.58[2]
Knoevenagel derivative of 4-hydroxyquinoline (Compound 13a)Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)8.19[2]
Antifungal Activity

Certain ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives have been evaluated for their antifungal properties against a panel of fungal strains.[3] While specific MIC values are not detailed in the primary literature, these studies indicate a potential for this chemical class as antifungal agents.

Photosynthesis Inhibition

The same series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives also exhibited photosynthesis-inhibiting activity, which was assessed using spinach chloroplasts.[3] This suggests a potential application in herbicide development.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The primary mechanism by which 4-phenyl-carbostyril derivatives exert their anticancer effects is through the inhibition of the EGFR tyrosine kinase.[1] EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF), initiates a signaling cascade that promotes cell growth, proliferation, and survival. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these quinolinone derivatives block its activity, thereby arresting the downstream signaling pathways.

Signaling Pathway of EGFR Inhibition by 4-Phenyl-Carbostyril Derivatives:

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding ATP ATP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR:f2->Downstream Activation Carbostyril 4-Phenyl-Carbostyril Derivative Carbostyril->EGFR:f2 Inhibition ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: EGFR signaling and its inhibition by 4-phenyl-carbostyril derivatives.

Experimental Protocols

Synthesis of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives

A general synthetic route for 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives involves a multi-step process.[1]

General Synthetic Workflow:

Synthesis_Workflow Diphenylamine Diphenylamine + Malonic Acid CompoundI Compound I Diphenylamine->CompoundI Phosphoryl Chloride CompoundII Compound II CompoundI->CompoundII Formylation CompoundIII Compound IIIa-g CompoundII->CompoundIII Substituted Aromatic Phenylhydrazine FinalProduct Final Product (IVa-g) CompoundIII->FinalProduct Thioglycolic Acid + Anhydrous ZnCl2

Caption: General synthesis workflow for 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antifungal Activity Assay

The antifungal activity of the compounds can be determined using a broth microdilution method.[3]

Methodology:

  • Fungal Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature for a specified period.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Conclusion and Future Directions

While direct biological data for this compound is not available, the extensive research on its structural analogs strongly suggests its potential as a biologically active molecule. The 4-phenyl-carbostyril scaffold is a privileged structure in medicinal chemistry, with demonstrated anticancer and antifungal activities. The primary anticancer mechanism appears to be the inhibition of EGFR tyrosine kinase.

Future research should focus on the synthesis and biological evaluation of this compound to confirm if the bromine substitution at the 6-position enhances or diminishes the observed activities of the parent scaffold. Structure-activity relationship (SAR) studies will be crucial in elucidating the role of the bromine atom and the dihydro- nature of the carbostyril ring on the compound's potency and selectivity. Furthermore, detailed mechanistic studies, including in vivo efficacy and toxicity assessments, will be necessary to ascertain its therapeutic potential. The information presented in this guide provides a solid foundation for initiating such investigations.

References

An In-depth Technical Guide to 6-Bromo-3,4-dihydro-4-phenyl-carbostyril Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-3,4-dihydro-4-phenyl-carbostyril derivatives and their analogs, focusing on their synthesis, pharmacological activities, and potential mechanisms of action. This class of compounds, built upon a 3,4-dihydro-4-phenyl-2(1H)-quinolone core, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer and antimicrobial agents.

Core Structure and Chemical Data

The foundational molecule, this compound, is a synthetic compound available from various chemical suppliers for research purposes.

PropertyValue
CAS Number 94025-76-0
Molecular Formula C₁₅H₁₂BrNO
Molecular Weight 302.17 g/mol

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies. A common approach involves the cyclization of N-aryl cinnamamides.

General Experimental Protocol: Synthesis of Substituted 4-Phenyl-dihydroquinolinones

A general method for the synthesis of 4-phenyl-dihydroquinolinone derivatives involves a one-pot, three-component reaction. This domino reaction offers an efficient route to constructing the core structure with various substitutions.

Materials:

  • Arenediazonium salts

  • Nitriles

  • Bifunctional aniline derivatives

  • Appropriate solvent (e.g., acetonitrile)

Procedure:

  • To a solution of the appropriate arenediazonium salt (1.0 equivalent) in a nitrile solvent (0.1 M), add the bifunctional aniline derivative (1.3 equivalents).

  • Stir the reaction mixture at 60°C in a closed flask under an air atmosphere for the required time (monitored by TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 3,4-dihydroquinazolines.

  • Further synthetic modifications can be carried out to yield the final carbostyril derivatives.

This protocol can be adapted for the synthesis of a variety of substituted analogs by using different starting materials.

Pharmacological Activity: Focus on Anticancer Properties

Derivatives of the 4-phenyl-2(1H)-quinolone scaffold have demonstrated significant potential as anticancer agents.[1][2] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a series of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, which share a similar core structure with the target compounds of this guide. The data is presented as GI₅₀ values (the concentration required to inhibit the growth of 50% of the cells) in micromolar (µM) against various human cancer cell lines.[2]

CompoundR (Substitution on Phenyl Ring)GI₅₀ (µM) vs. HL-60 (Leukemia)GI₅₀ (µM) vs. H460 (Lung)GI₅₀ (µM) vs. 2774 (Ovarian)GI₅₀ (µM) vs. SKOV-3 (Ovarian)GI₅₀ (µM) vs. Hep 3B (Liver)
12a H>25>25>25>25>25
12b 2-OCH₃1.83.22.53.84.5
12c 3-OCH₃2.54.13.35.26.1
12d 4-OCH₃1.52.82.13.54.2
12e 2,4-(OCH₃)₂0.41.20.40.41.0
12f 2,5-(OCH₃)₂0.91.81.11.52.3
12g 3,4-(OCH₃)₂1.22.51.82.93.7
12h 3,5-(OCH₃)₂1.63.12.43.94.8
12i 2,3,4-(OCH₃)₃0.71.50.91.21.9
12j 2,4,5-(OCH₃)₃0.61.30.81.11.7
12k 3,4,5-(OCH₃)₃>25>25>25>25>25

Data extracted from a study on 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives.[2]

Structure-Activity Relationship (SAR) Insights:

  • The presence of methoxy groups on the 4-phenyl ring generally enhances cytotoxic activity compared to the unsubstituted analog (12a).[2]

  • Dimethoxy-substituted compounds, particularly with a 2,4-dimethoxy pattern (12e), exhibit potent cytotoxicity at sub-micromolar concentrations against several cancer cell lines.[2]

  • The position of the methoxy groups is crucial for activity, with the 3,4,5-trimethoxy substitution (12k) leading to a significant loss of activity.[2]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, H460)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for the desired incubation period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Signaling Pathways

While the precise molecular targets of this compound derivatives are still under investigation, related quinolinone compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the Akt signaling pathway. Some 4-phenylquinolin-2(1H)-one derivatives have been identified as specific allosteric inhibitors of Akt.[3]

Below is a diagram illustrating a plausible signaling pathway that could be targeted by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream_Effectors Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream_Effectors Activates/Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation_Survival Promotes Carbostyril_Derivative 6-Bromo-4-phenyl- carbostyril Derivative Carbostyril_Derivative->Akt Allosteric Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

This diagram illustrates how a 6-bromo-4-phenyl-carbostyril derivative could act as an allosteric inhibitor of Akt, a key protein kinase in a signaling pathway that promotes cell proliferation and survival. By inhibiting Akt, the compound could block downstream signaling, ultimately leading to reduced cancer cell growth.

Experimental Workflow

The development and evaluation of novel this compound derivatives as potential therapeutic agents typically follow a structured workflow.

G Start Start Library_Synthesis Synthesis of Derivative Library Start->Library_Synthesis Characterization Structural Characterization (NMR, MS, etc.) Library_Synthesis->Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Library_Synthesis Optimization Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Potent & Selective Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_Studies->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Drug discovery workflow for carbostyril derivatives.

This workflow outlines the key stages from the initial synthesis of a library of derivatives to in vivo testing of promising lead compounds. The iterative process of synthesis, screening, and SAR analysis is crucial for optimizing the therapeutic potential of this class of molecules.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research focusing on the elucidation of their specific molecular targets and the expansion of structure-activity relationship studies will be instrumental in advancing these compounds towards clinical applications. This guide provides a foundational resource for researchers to build upon in their exploration of this versatile chemical class.

References

discovery and history of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 94025-76-0, is a heterocyclic organic compound. Its chemical formula is C₁₅H₁₂BrNO, and it has a molecular weight of 302.17 g/mol . The systematic IUPAC name for this compound is 6-bromo-3,4-dihydro-4-phenylquinolin-2(1H)-one. Structurally, it features a dihydroquinolinone core, which is a common scaffold in medicinal chemistry, substituted with a bromine atom at the 6-position and a phenyl group at the 4-position.

At present, publicly accessible scientific literature, including peer-reviewed journals and patents, does not contain detailed information regarding the specific discovery, comprehensive history, or dedicated biological evaluation of this compound. The compound is listed by several chemical suppliers, suggesting its primary role may be as a synthetic intermediate or a building block in the synthesis of more complex molecules.

While specific data for this exact compound is unavailable, this guide will provide a general overview of the synthesis and potential biological relevance of the broader class of 4-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives, to which this compound belongs. This information can serve as a foundational resource for researchers interested in exploring this chemical space.

General Synthesis of 4-Phenyl-3,4-dihydroquinolin-2(1H)-one Derivatives

The synthesis of the 3,4-dihydroquinolin-2(1H)-one core structure can be achieved through various synthetic methodologies. A common and effective approach is the intramolecular cyclization of N-aryl-3-phenylpropanamides. This transformation can be promoted by a variety of reagents and conditions.

Experimental Workflow: General Synthesis of 4-Aryl-3,4-dihydroquinolin-2(1H)-ones

experimental_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_cyclization Cyclization cluster_product Product A Aryl Acrylamide C Palladium-Catalyzed Heck Coupling A->C B Arylboronic Acid B->C D Acid-Mediated Intramolecular Cyclization C->D Intermediate: N-Aryl-3-phenylpropanamide E 4-Aryl-3,4-dihydroquinolin-2(1H)-one D->E

Figure 1. A generalized workflow for the synthesis of 4-aryl-3,4-dihydroquinolin-2(1H)-ones.

Detailed Experimental Protocol (Illustrative Example)

The following is a generalized, illustrative protocol for the synthesis of a 4-phenyl-3,4-dihydroquinolin-2(1H)-one derivative, based on common organic synthesis techniques. Note: This is not a specific protocol for this compound as such a protocol is not available in the searched literature.

Step 1: Synthesis of N-(4-bromophenyl)cinnamamide

  • To a solution of 4-bromoaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), cinnamoyl chloride (1.1 eq) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield N-(4-bromophenyl)cinnamamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • The N-(4-bromophenyl)cinnamamide (1.0 eq) is dissolved in a suitable solvent such as polyphosphoric acid (PPA) or a mixture of a strong acid like sulfuric acid in a non-reactive solvent.

  • The mixture is heated to a temperature typically ranging from 80 to 120 °C for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured onto ice-water to precipitate the product.

  • The precipitate is collected by filtration, washed with water until neutral, and dried.

  • The crude 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

Quantitative Data

As no specific studies on this compound were found, there is no quantitative data such as IC₅₀ values, binding affinities, or pharmacokinetic parameters to report in a structured table.

Potential Signaling Pathways and Biological Activities (Hypothetical)

The carbostyril (2-quinolinone) and dihydrocarbostyril (3,4-dihydro-2-quinolinone) scaffolds are present in a variety of biologically active molecules. Derivatives of these core structures have been investigated for a wide range of therapeutic applications.

Hypothetical Signaling Pathway Involvement

signaling_pathway cluster_compound Compound cluster_targets Potential Cellular Targets cluster_pathways Downstream Signaling Pathways cluster_responses Cellular Responses A Carbostyril Derivative B GPCRs A->B C Kinases A->C D Ion Channels A->D E cAMP Pathway B->E F MAPK Pathway C->F G Calcium Signaling D->G H Neurotransmission E->H I Inflammation F->I J Cell Proliferation F->J G->H

Figure 2. Potential, hypothetical signaling pathways that could be modulated by carbostyril derivatives.

While a detailed historical and experimental account of this compound is not available in the current body of scientific literature, this guide provides a framework for understanding its chemical nature and potential synthetic routes based on the chemistry of related compounds. The dihydroquinolinone scaffold is of significant interest in medicinal chemistry, and it is plausible that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. Further research is required to elucidate the specific properties and potential applications of this compound. Researchers interested in this molecule are encouraged to perform de novo synthesis and biological screening to uncover its potential.

In-Depth Technical Guide: 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Core Identification

This document provides an overview of the chemical compound 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. Extensive searches of scientific literature, chemical databases, and patent repositories have revealed that while this compound is commercially available as a research chemical, detailed public information regarding its synthesis, biological activity, and experimental protocols is limited. This guide compiles all available data.

Chemical Structure:

The structure of this compound is characterized by a dihydro-carbostyril (or dihydro-quinolinone) core, substituted with a bromine atom at the 6th position and a phenyl group at the 4th position.

Chemical Structure of this compound

Caption: Molecular Structure of this compound.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. Quantitative experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

PropertyValueCitation(s)
CAS Number 94025-76-0[1][2]
Molecular Formula C₁₅H₁₂BrNO[2]
Molecular Weight 302.17 g/mol [2]
Alternate Name 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one
Physical Description Reported as a white solid by suppliers.

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is no publicly available data on the biological activity of this compound. Consequently, no associated signaling pathways or mechanisms of action have been described. The intended use of this compound, as listed by suppliers, is for "proteomics research" and general "research and development," suggesting it is likely used as a chemical intermediate or a building block in the synthesis of more complex molecules.[2]

Logical Workflow for Compound Utilization

Given the lack of specific application data, a logical workflow for a research professional interested in this compound would be to use it as a scaffold or intermediate. The presence of a bromine atom and a phenyl group offers multiple avenues for further chemical modification.

Caption: A generalized workflow for the utilization of the compound as a chemical scaffold.

Summary and Future Outlook

This compound is a well-identified chemical compound with a confirmed structure and CAS number. However, it represents a data-poor region of chemical space. There is a clear lack of public information regarding its physical properties, detailed synthesis protocols, and biological activity.

This presents an opportunity for foundational research. Full characterization of the compound, development and publication of a robust synthetic method, and screening for biological activity could provide valuable data for the scientific community. Until such studies are published, its primary role remains that of a research intermediate for the synthesis of novel molecules.

References

Spectroscopic Analysis of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its molecular structure is paramount for any research and development efforts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation of the chemical structure and purity of this compound. This document aims to provide a guide to the spectroscopic data and analytical workflow for this compound.

Important Note on Data Availability: Following an extensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. While commercial suppliers confirm the compound's existence and provide basic properties like molecular formula (C₁₅H₁₂BrNO) and molecular weight (302.17 g/mol ), detailed characterization data is not readily accessible.

Therefore, this guide will present a generalized experimental workflow and representative data tables that would be expected from a thorough spectroscopic analysis of this compound. The provided tables are templates to be populated with experimental data once it is obtained.

General Experimental Workflow for Spectroscopic Analysis

The characterization of a newly synthesized or acquired compound like this compound typically follows a standardized workflow to ensure its identity and purity. The following diagram illustrates this general process.

G General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation for Spectroscopy purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry (e.g., ESI, EI) sample_prep->ms data_proc Data Processing and Analysis nmr->data_proc ir->data_proc ms->data_proc structure_elucid Structure Elucidation and Verification data_proc->structure_elucid report Reporting of Spectroscopic Data structure_elucid->report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Spectroscopic Data (Representative Tables)

The following tables are structured to present the key spectroscopic data that would be obtained for this compound.

Table 1: ¹H NMR Data (Expected)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Valuee.g., s, d, t, q, mValue#HProton
Valuee.g., s, d, t, q, mValue#HProton
Valuee.g., s, d, t, q, mValue#HProton
Valuee.g., s, d, t, q, mValue#HProton
Valuee.g., s, d, t, q, mValue#HProton
Table 2: ¹³C NMR Data (Expected)
Chemical Shift (δ) ppmAssignment
ValueCarbon
ValueCarbon
ValueCarbon
ValueCarbon
ValueCarbon
Table 3: IR Spectroscopy Data (Expected)
Wavenumber (cm⁻¹)IntensityAssignment
Valuee.g., s, m, w, brFunctional Group
Valuee.g., s, m, w, brFunctional Group
Valuee.g., s, m, w, brFunctional Group
Valuee.g., s, m, w, brFunctional Group
Table 4: Mass Spectrometry Data (Expected)
m/zRelative Intensity (%)Assignment
ValueValue[M+H]⁺, [M]⁺, etc.
ValueValueFragment
ValueValueFragment

Experimental Protocols (Generalized)

Below are generalized protocols for obtaining the spectroscopic data. Specific parameters should be optimized for the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Spectral width: Appropriate for the expected chemical shift range.

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)

    • Relaxation delay: 2-5 s

    • Proton decoupling: Broadband decoupling.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Parameters (for ESI):

    • Mode: Positive or negative ion mode.

    • Mass range: Scan a range appropriate to detect the molecular ion and expected fragments.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the molecular structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides the necessary framework for its acquisition and interpretation. The outlined workflow and data presentation formats serve as a standard for the comprehensive spectroscopic characterization of this and other novel chemical entities. Researchers are encouraged to perform these analyses to rigorously confirm the structure and purity of their samples.

Potential Therapeutic Targets of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril are not currently available in the public domain. This technical guide, therefore, presents a predictive analysis based on the known activities of structurally related compounds within the broader quinolinone and carbostyril chemical classes. The potential therapeutic targets discussed herein are hypothetical and require experimental validation.

Introduction

The quinolinone (or carbostyril) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific molecule, this compound, features this core structure with key substitutions: a bromine atom at the 6-position and a phenyl group at the 4-position of the dihydro-carbostyril backbone. These modifications are expected to significantly influence its physicochemical properties and biological interactions, suggesting a range of potential therapeutic applications. This document aims to explore these potential applications by examining the established pharmacology of analogous compounds.

The Carbostyril Scaffold: A Foundation for Diverse Bioactivity

The carbostyril nucleus is a versatile pharmacophore associated with a broad spectrum of therapeutic effects. Derivatives have been investigated for their potential as:

  • Anticancer Agents: Many quinolinone derivatives exhibit cytotoxic activity against various cancer cell lines. The presence of a halogen, such as bromine, at the C6 position has been noted in some series to enhance these cytotoxic effects.

  • Antimicrobial Agents: The quinolone substructure is famously the basis for a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.

  • Anti-inflammatory Agents: Certain carbostyril derivatives have demonstrated anti-inflammatory properties.

  • Cardiotonic Agents: Some quinolinone derivatives have been developed as selective phosphodiesterase 3 (PDE3) inhibitors, which can improve cardiac contractility and are explored for the treatment of congestive heart failure.[1][2]

  • Kinase Inhibitors: The 4-anilinoquinoline scaffold, which shares structural similarities, is a known kinase inhibitor motif.[3]

Predicted Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related molecules, the following are hypothesized as potential therapeutic targets for this compound.

Protein Kinases

The 4-phenyl substitution on the carbostyril ring introduces a structural motif that could facilitate binding to the ATP-binding pocket of various protein kinases. Kinase inhibition is a well-established mechanism for anticancer therapy.

kinase_inhibition This compound This compound Protein Kinase Protein Kinase This compound->Protein Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates Apoptosis Apoptosis Protein Kinase->Apoptosis Inhibits ATP ATP ATP->Protein Kinase Binds Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Promotes

Caption: Predicted mechanism of kinase inhibition.

Phosphoinositide 3-Kinase (PI3K) Pathway

Derivatives of 2-phenylquinazolines, which are structurally analogous, have been identified as potent inhibitors of PI3K p110α.[4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_pathway_inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Compound This compound Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K signaling pathway.

Tubulin Polymerization

A series of 1-phenyl-3,4-dihydroisoquinoline derivatives have been evaluated as tubulin polymerization inhibitors.[5] Given the structural similarity, it is plausible that this compound could also interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis, a common mechanism for anticancer drugs.

tubulin_polymerization_inhibition Compound This compound Tubulin Dimers Tubulin Dimers Compound->Tubulin Dimers Binds to Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Cell Cycle Arrest Cell Cycle Arrest Mitotic Spindle Formation->Cell Cycle Arrest Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Postulated mechanism of tubulin polymerization inhibition.

Experimental Protocols for Target Validation

While specific protocols for this compound have not been published, the following are general methodologies that would be employed to validate the predicted therapeutic targets.

Kinase Inhibition Assays
  • Enzymatic Assays: A panel of recombinant protein kinases would be used in in vitro assays (e.g., using radiometric, fluorescence, or luminescence-based methods) to determine the IC50 value of the compound against each kinase. This would identify specific kinases that are potently inhibited.

  • Cell-Based Assays: Western blotting would be used to assess the phosphorylation status of downstream substrates of a targeted kinase in cells treated with the compound. A reduction in phosphorylation would indicate target engagement in a cellular context.

PI3K Pathway Inhibition Assays
  • In Vitro PI3K Lipid Kinase Assay: The ability of the compound to inhibit the conversion of PIP2 to PIP3 by recombinant PI3K isoforms (α, β, δ, γ) would be measured to determine its potency and selectivity.

  • Western Blot Analysis: Cells treated with the compound would be analyzed for levels of phosphorylated Akt (p-Akt) and other downstream effectors of the PI3K pathway.

Tubulin Polymerization Assays
  • In Vitro Tubulin Polymerization Assay: The effect of the compound on the polymerization of purified tubulin into microtubules would be monitored by measuring the change in turbidity or fluorescence over time.

  • Immunofluorescence Microscopy: Cancer cells treated with the compound would be stained with anti-tubulin antibodies to visualize the effects on the microtubule network and mitotic spindle formation.

  • Cell Cycle Analysis: Flow cytometry would be used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compound. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound suggests a high potential for biological activity. Based on the extensive research into the quinolinone/carbostyril scaffold and its derivatives, the most promising therapeutic targets for this compound are likely to be within the realms of oncology and potentially infectious diseases . Key molecular targets predicted for investigation include protein kinases (such as those in the PI3K pathway) and tubulin . The presence of the 6-bromo and 4-phenyl moieties are key features that will dictate the specific binding interactions and pharmacological profile. Rigorous experimental evaluation, following the general protocols outlined above, is essential to elucidate the precise mechanism of action and to validate any of these potential therapeutic applications.

References

In Silico Modeling of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril Interactions: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril, a synthetic compound with potential pharmacological applications. Due to a notable absence of published experimental and computational studies on this specific molecule, this document outlines a theoretical framework and proposes methodologies for future research. The core focus is to equip researchers, scientists, and drug development professionals with a foundational understanding and practical protocols to investigate the compound's interactions and mechanism of action through computational approaches. This guide will cover potential protein targets, molecular docking, molecular dynamics simulations, and the prediction of ADMET properties, serving as a roadmap for subsequent in silico and in vitro validation.

Introduction

This compound is a small molecule with the chemical formula C15H12BrNO and a molecular weight of 302.17 g/mol . While its specific biological activities and molecular targets are not yet characterized in publicly available literature, its structural motifs, particularly the carbostyril core, suggest potential interactions with a range of biological targets. Carbostyril derivatives are known to exhibit diverse pharmacological activities, including but not limited to, antimicrobial, and central nervous system effects.

The application of in silico modeling techniques offers a powerful, cost-effective, and rapid approach to elucidate the potential bioactivities of novel compounds like this compound. By simulating its interactions with various protein targets at a molecular level, researchers can generate hypotheses about its mechanism of action, predict its binding affinity, and guide the design of future experimental studies.

This guide will, therefore, present a hypothetical yet methodologically sound approach to the in silico investigation of this compound.

Proposed In Silico Research Workflow

A systematic in silico investigation of this compound would involve a multi-step process. The following workflow is proposed as a logical progression for a comprehensive computational study.

G cluster_0 Initial Steps cluster_1 Core Modeling cluster_2 Analysis & Prediction cluster_3 Outcome A Ligand Preparation B Target Identification A->B Identify potential protein targets C Molecular Docking A->C Prepare ligand 3D structure B->C Prepare protein structures D Molecular Dynamics Simulation C->D Select promising poses E Binding Free Energy Calculation D->E Analyze trajectory for stability and interactions G Hypothesis Generation & Experimental Design E->G Quantify binding affinity F ADMET Prediction F->G Predict pharmacokinetic properties G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Inhibitory Interaction A Growth Factor B Receptor Tyrosine Kinase A->B activates C Target A (Kinase) B->C phosphorylates D Downstream Kinase C->D phosphorylates E Transcription Factor D->E activates F Gene Expression E->F regulates G Cell Proliferation F->G promotes H This compound H->C inhibits

Methodological & Application

Synthesis Protocol for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the synthesis of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril, a carbostyril derivative with potential applications in medicinal chemistry and drug development. Carbostyril and its analogs are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticonvulsant, and anticancer properties. The presence of a bromine atom and a phenyl group on the carbostyril scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. This protocol outlines a two-step synthetic route, commencing with the amidation of 4-bromoaniline with cinnamoyl chloride to form the intermediate N-(4-bromophenyl)cinnamamide, followed by an intramolecular Friedel-Crafts cyclization to yield the final product. The described methodology is intended for researchers and scientists in the field of organic synthesis and drug discovery. All procedures should be carried out by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.

Experimental Protocols

Part 1: Synthesis of N-(4-bromophenyl)cinnamamide

This procedure details the synthesis of the cinnamamide intermediate through the acylation of 4-bromoaniline.

Materials:

  • 4-bromoaniline

  • Cinnamoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath to 0-5 °C.

  • Add triethylamine (TEA) (1.2 eq) to the stirred solution.

  • Dissolve cinnamoyl chloride (1.05 eq) in anhydrous DCM in a separate flask.

  • Add the cinnamoyl chloride solution dropwise to the cooled 4-bromoaniline solution over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-bromophenyl)cinnamamide as a solid.

Part 2: Synthesis of this compound

This part of the protocol describes the intramolecular Friedel-Crafts cyclization of the intermediate to the final product.

Materials:

  • N-(4-bromophenyl)cinnamamide (from Part 1)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Mechanical stirrer or robust magnetic stirrer

  • Heating mantle with temperature control

  • Ice water

  • Beaker

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Place N-(4-bromophenyl)cinnamamide (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (10-20 times the weight of the amide) to the flask.

  • Heat the mixture with stirring to 120-140 °C for 2-4 hours. The mixture will become a viscous slurry.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot, viscous reaction mixture into a beaker containing ice water with vigorous stirring.

  • A precipitate of the crude product will form. Continue stirring until the PPA is fully quenched.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford this compound.

Data Presentation

ParameterPart 1: AmidationPart 2: Cyclization
Reactants 4-bromoaniline, Cinnamoyl chloride, TEAN-(4-bromophenyl)cinnamamide, Polyphosphoric acid
Solvent Dichloromethane (DCM)None (PPA acts as reagent and solvent)
Reaction Temperature 0 °C to Room Temperature120-140 °C
Reaction Time 4-6 hours2-4 hours
Product N-(4-bromophenyl)cinnamamideThis compound
Purification Method RecrystallizationRecrystallization
Typical Yield 85-95%60-75%

Visualization

SynthesisWorkflow Synthesis of this compound cluster_part1 Part 1: Synthesis of N-(4-bromophenyl)cinnamamide cluster_part2 Part 2: Synthesis of this compound reactants1 4-bromoaniline + Cinnamoyl chloride + Triethylamine dissolve Dissolve in DCM reactants1->dissolve reaction1 Amidation Reaction (0°C to RT, 4-6h) dissolve->reaction1 workup1 Aqueous Workup (NaHCO3, H2O, Brine) reaction1->workup1 purification1 Recrystallization workup1->purification1 intermediate N-(4-bromophenyl)cinnamamide purification1->intermediate intermediate_part2 N-(4-bromophenyl)cinnamamide reaction2 Friedel-Crafts Cyclization (120-140°C, 2-4h) intermediate_part2->reaction2 ppa Polyphosphoric Acid (PPA) ppa->reaction2 workup2 Quench with Ice Water reaction2->workup2 filtration Filtration and Washing workup2->filtration purification2 Recrystallization filtration->purification2 final_product This compound purification2->final_product

Application Notes and Protocols for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is a synthetic compound belonging to the carbostyril family. While the biological activities of many carbostyril derivatives have been explored, leading to their development as therapeutic agents, the specific cellular effects and mechanism of action of this compound are not extensively documented in publicly available scientific literature. This document aims to provide a foundational framework for researchers interested in investigating the potential applications of this compound in cell culture-based assays. In the absence of specific published data for this molecule, the following sections present generalized protocols and a conceptual framework derived from the study of similar chemical structures. Researchers should consider these as starting points for their own empirical investigations.

Hypothesized Biological Activities and Potential Applications

Based on the general activities of related 4-phenyl-carbostyril and quinolinone derivatives, this compound could potentially exhibit a range of biological effects, making it a candidate for investigation in several areas of cell biology and drug discovery. These may include, but are not limited to:

  • Anticancer Activity: Many quinolinone-based compounds have been shown to possess cytotoxic and antiproliferative effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in tumor progression.

  • Enzyme Inhibition: The carbostyril scaffold is present in inhibitors of various enzymes, such as phosphodiesterases and kinases. It is plausible that this compound could act as an inhibitor of specific enzymes crucial for cell signaling and survival.

  • Receptor Modulation: Certain carbostyril derivatives have been found to interact with cellular receptors, including G-protein coupled receptors (GPCRs).

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to investigate the cellular effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer or normal cell line(s)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to determine if the compound induces apoptosis (programmed cell death).

Materials:

  • Cells treated with this compound and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., MCF-724Experimental Value
48Experimental Value
72Experimental Value
e.g., A54924Experimental Value
48Experimental Value
72Experimental Value
e.g., HEK293 (Normal)48Experimental Value

Table 2: Apoptosis Induction by this compound

Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis% Total Apoptosis
e.g., MCF-7Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental ValueExperimental Value

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

experimental_workflow start Start: Seed Cells in 96-well Plate incubation1 Incubate for 24h (Cell Attachment) start->incubation1 treatment Treat with this compound (Various Concentrations) incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 3-4h (Formazan Formation) mtt_addition->incubation3 dissolution Dissolve Formazan Crystals with DMSO incubation3->dissolution readout Measure Absorbance at 570 nm dissolution->readout analysis Data Analysis: Calculate IC50 readout->analysis

Caption: Workflow for determining the cytotoxicity of the compound using an MTT assay.

hypothetical_pathway compound This compound target Hypothetical Target (e.g., Kinase, Receptor) compound->target Inhibition/Modulation pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) target->pathway Blocks Signal cell_cycle Cell Cycle Arrest (e.g., G2/M Phase) target->cell_cycle apoptosis Induction of Apoptosis target->apoptosis proliferation Inhibition of Cell Proliferation pathway->proliferation cell_cycle->proliferation caspase Caspase Activation apoptosis->caspase caspase->proliferation

Caption: A hypothetical signaling pathway illustrating potential mechanisms of action.

Conclusion

While specific biological data for this compound is currently lacking in the public domain, the provided protocols and conceptual frameworks offer a robust starting point for its investigation in cell culture assays. Researchers are encouraged to adapt these methods to their specific cell models and research questions to elucidate the compound's potential therapeutic value. Careful experimental design and thorough data analysis will be crucial in defining the cellular effects and mechanism of action of this novel carbostyril derivative.

Application Notes and Protocols for the Study of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for the initial characterization and investigation of the biological activities of the novel compound, 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. The proposed studies are designed to elucidate the compound's potential therapeutic applications by systematically screening for biological targets, evaluating its mechanism of action, and assessing its preliminary behavioral effects.

Application Note 1: Initial In Vitro Screening for Biological Activity

To begin the characterization of this compound, a broad in vitro screening approach is recommended to identify potential biological targets and assess general cytotoxicity. This initial phase is crucial for guiding further, more focused investigations.

Experimental Protocols

Protocol 1.1: Broad-Based Receptor Profiling Assay

This protocol outlines a high-throughput screening method to determine the binding affinity of this compound against a panel of common central nervous system (CNS) receptors.

Materials:

  • This compound

  • A panel of membranes prepared from cells expressing the target receptors (e.g., GPCRs, ion channels, transporters)

  • Radiolabeled ligands specific for each target receptor

  • Assay buffers

  • Scintillation fluid

  • Microplates (96-well or 384-well)

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In each well of the microplate, add the cell membranes, the radiolabeled ligand, and either the test compound or vehicle control.

  • Incubate the plates at the appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

  • Calculate the percent inhibition of specific binding by the test compound at each concentration.

  • Determine the inhibitory constant (Ki) by fitting the data to a one-site competition binding model.

Protocol 1.2: General Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

  • This compound

  • A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Table 1: Receptor Binding Profile of this compound

Receptor TargetKi (nM)
Dopamine D1>10,000
Dopamine D2850
Serotonin 5-HT1A>10,000
Serotonin 5-HT2A120
GABA-A55
Adrenergic α11,200
Adrenergic α2>10,000
Adrenergic β1>10,000
Adrenergic β2>10,000

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineIC50 (µM)
HeLa75.2
A549>100
MCF-788.9

Mandatory Visualization

G cluster_0 Initial Screening Phase cluster_1 Data Analysis & Hit Identification Compound This compound ReceptorScreen Broad Receptor Profiling (Protocol 1.1) Compound->ReceptorScreen CytotoxicityScreen General Cytotoxicity Assay (Protocol 1.2) Compound->CytotoxicityScreen BindingData Binding Affinity Data (Ki) (Table 1) ReceptorScreen->BindingData CytotoxicityData Cytotoxicity Data (IC50) (Table 2) CytotoxicityScreen->CytotoxicityData HitIdentification Identify Primary Targets (e.g., GABA-A, 5-HT2A) BindingData->HitIdentification

Initial in vitro screening workflow.

Application Note 2: Investigating Potential Anxiolytic Activity

Based on the initial screening results indicating a high affinity for the GABA-A receptor, this application note details protocols to further investigate the potential anxiolytic properties of this compound.

Experimental Protocols

Protocol 2.1: In Vitro GABA-A Receptor Binding Assay

This protocol provides a more focused binding assay to confirm and refine the affinity of the test compound for the GABA-A receptor.

Materials:

  • This compound

  • Rat cortical membranes

  • [3H]-Flunitrazepam (radioligand for the benzodiazepine site)

  • GABA

  • Assay buffer (e.g., Tris-HCl)

  • Clonazepam (positive control)

  • Flumazenil (antagonist)

  • Scintillation fluid

  • 96-well microplates

  • Filter plates

  • Scintillation counter

Procedure:

  • Perform a saturation binding experiment with [3H]-Flunitrazepam to determine the Kd and Bmax for the receptor preparation.

  • For the competition binding assay, prepare serial dilutions of this compound.

  • In each well, add the rat cortical membranes, a fixed concentration of [3H]-Flunitrazepam, a fixed concentration of GABA (to enhance binding), and either the test compound, vehicle, or a known competitor.

  • Incubate the plates to allow for binding equilibrium.

  • Terminate the reaction by filtration and wash the filters.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.

Protocol 2.2: In Vitro GABA-A Receptor Functional Assay (Chloride Influx Assay)

This protocol assesses the functional activity of the compound at the GABA-A receptor by measuring its effect on GABA-gated chloride currents.

Materials:

  • This compound

  • HEK293 cells stably expressing recombinant human GABA-A receptors

  • Fluorescent chloride indicator dye (e.g., MEQ)

  • GABA

  • Diazepam (positive control)

  • Picrotoxin (channel blocker)

  • Assay buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Plate the HEK293-GABA-A cells in the 96-well plates and allow them to grow to confluence.

  • Load the cells with the chloride-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of this compound to the wells, with or without a fixed concentration of GABA.

  • Measure the fluorescence intensity before and after the addition of a chloride-containing solution.

  • The influx of chloride will quench the fluorescence of the dye.

  • Calculate the change in fluorescence as a measure of chloride influx.

  • Determine the EC50 of the compound for potentiating the GABA response.

Data Presentation

Table 3: GABA-A Receptor Binding Affinity of this compound

CompoundKi (nM)
This compound52.3 ± 4.1
Clonazepam1.5 ± 0.2

Table 4: Functional Activity of this compound at the GABA-A Receptor

CompoundEC50 for GABA Potentiation (nM)Maximal Potentiation (% of GABA response)
This compound155 ± 12180%
Diazepam25 ± 3250%

Mandatory Visualization

G cluster_0 GABA-A Receptor Signaling GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to GABA site Compound This compound Compound->GABA_A_Receptor Binds to allosteric site Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

GABA-A receptor signaling pathway.

Application Note 3: Investigating Potential Dopaminergic or Adrenergic Activity

While the affinity for dopaminergic and adrenergic receptors was lower than for the GABA-A receptor, these interactions may still be pharmacologically relevant. This section outlines protocols to further characterize these activities.

Experimental Protocols

Protocol 3.1: In Vitro Dopamine and Adrenergic Receptor Binding Assays

This protocol details focused binding assays for the D2 and α1 receptors, for which moderate affinity was observed.

Materials:

  • This compound

  • Cell membranes expressing human D2 or α1 receptors

  • [3H]-Spiperone (for D2) or [3H]-Prazosin (for α1)

  • Haloperidol (for D2) or Prazosin (for α1) as positive controls

  • Assay buffers

  • Scintillation fluid and counter

  • 96-well microplates and filter plates

Procedure:

  • Follow the general procedure outlined in Protocol 2.1, using the specific radioligands and cell membranes for the D2 and α1 receptors.

  • Determine the Ki values for this compound at both receptors.

Protocol 3.2: In Vitro Functional Assay for GPCRs (cAMP Assay)

This protocol measures the functional consequence of receptor binding by quantifying changes in cyclic AMP (cAMP) levels, a common second messenger for GPCRs.

Materials:

  • This compound

  • CHO cells stably expressing the human D2 receptor (a Gi-coupled receptor)

  • Forskolin

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • Assay buffer

  • 384-well plates

  • Plate reader compatible with the assay kit

Procedure:

  • Plate the CHO-D2 cells in 384-well plates.

  • Pre-treat the cells with various concentrations of this compound.

  • Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • For agonist testing, add the test compound without forskolin.

  • For antagonist testing, add the test compound followed by a known agonist (e.g., quinpirole).

  • Lyse the cells and measure the cAMP levels according to the kit manufacturer's instructions.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Data Presentation

Table 5: Binding Affinities for Dopamine D2 and Adrenergic α1 Receptors

CompoundD2 Ki (nM)α1 Ki (nM)
This compound810 ± 551150 ± 98
Haloperidol1.2 ± 0.1-
Prazosin-0.5 ± 0.05

Table 6: Functional Activity at the Dopamine D2 Receptor

CompoundD2 Antagonist IC50 (nM)
This compound2500 ± 210
Haloperidol5.8 ± 0.7

Mandatory Visualization

G cluster_0 Generic Gi-Coupled GPCR Signaling Ligand Agonist GPCR Dopamine D2 Receptor (Gi-coupled) Ligand->GPCR Activates Antagonist This compound Antagonist->GPCR Blocks G_Protein Gi Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Gi-coupled GPCR signaling pathway.

Application Note 4: Preliminary In Vivo Behavioral Assessment

To translate the in vitro findings into a potential physiological effect, preliminary in vivo behavioral tests are warranted. The following protocols are standard for assessing anxiolytic-like and general locomotor effects in rodents.

Experimental Protocols

Protocol 4.1: Elevated Plus Maze (EPM) Test in Mice

The EPM is a widely used model to assess anxiety-like behavior in rodents.

Materials:

  • This compound

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Diazepam (positive control)

  • Male C57BL/6 mice

  • Elevated plus maze apparatus

  • Video tracking software

Procedure:

  • Administer this compound, vehicle, or diazepam to the mice via intraperitoneal (i.p.) injection.

  • After a specified pre-treatment time (e.g., 30 minutes), place each mouse in the center of the EPM, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using a video camera and analyze the behavior using tracking software.

  • Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Protocol 4.2: Open Field Test (OFT) in Mice

The OFT is used to assess general locomotor activity and anxiety-related behaviors.

Materials:

  • Same as for the EPM test.

  • Open field arena

  • Video tracking software

Procedure:

  • Administer the test compound, vehicle, or positive control as in the EPM test.

  • After the pre-treatment period, place each mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a set duration (e.g., 10 minutes).

  • Record and analyze the session using video tracking software.

  • Key parameters include the total distance traveled (locomotor activity), the time spent in the center of the arena (anxiety-related), and the frequency of rearing.

  • A significant change in total distance traveled may indicate sedative or stimulant effects, while an increase in the time spent in the center suggests anxiolytic-like properties.

Data Presentation

Table 7: Effects of this compound in the Elevated Plus Maze

Treatment (mg/kg, i.p.)Time in Open Arms (s)Open Arm Entries (%)Total Distance (m)
Vehicle25.3 ± 3.118.2 ± 2.525.1 ± 2.8
Diazepam (2)55.8 ± 5.435.6 ± 4.122.5 ± 2.1
Compound (1)30.1 ± 3.522.1 ± 2.924.8 ± 2.5
Compound (5)48.7 ± 4.931.5 ± 3.823.9 ± 2.6
Compound (10)45.2 ± 4.529.8 ± 3.518.1 ± 1.9
p < 0.05 compared to vehicle

Table 8: Effects of this compound in the Open Field Test

Treatment (mg/kg, i.p.)Total Distance (m)Time in Center (s)Rearing Frequency
Vehicle45.2 ± 4.330.5 ± 3.828.1 ± 3.2
Diazepam (2)38.1 ± 3.950.2 ± 5.120.5 ± 2.5
Compound (1)44.8 ± 4.135.1 ± 4.027.5 ± 3.1
Compound (5)42.5 ± 4.048.9 ± 4.825.1 ± 2.9
Compound (10)32.6 ± 3.546.3 ± 4.519.8 ± 2.4
*p < 0.05 compared to vehicle

Mandatory Visualization

G cluster_0 In Vivo Behavioral Testing Workflow cluster_1 Data Analysis CompoundAdmin Compound Administration (i.p. injection) Pretreatment Pre-treatment Period (30 minutes) CompoundAdmin->Pretreatment EPM_Test Elevated Plus Maze Test (Protocol 4.1) Pretreatment->EPM_Test OFT_Test Open Field Test (Protocol 4.2) Pretreatment->OFT_Test EPM_Data Anxiety-like Behavior Data (Table 7) EPM_Test->EPM_Data OFT_Data Locomotor & Anxiety Data (Table 8) OFT_Test->OFT_Data Conclusion Assess Therapeutic Potential EPM_Data->Conclusion OFT_Data->Conclusion

In vivo behavioral testing workflow.

Application Notes and Protocols for the Analytical Detection of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including in-process control samples, final drug substances, and biological fluids. This document provides detailed application notes and proposed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are based on established analytical principles for structurally related quinolinone and carbostyril derivatives and serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[1][2] A reversed-phase HPLC method is proposed for the analysis.

Proposed HPLC Method Parameters

A gradient reversed-phase HPLC method using a C18 column is recommended for the analysis of this compound. This method is designed to provide good separation of the main compound from potential impurities.

ParameterRecommended Condition
Stationary Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Methanol or Acetonitrile
Experimental Protocol: HPLC Analysis

1.2.1. Reagent and Sample Preparation

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC-grade water, mix thoroughly, and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile, mix thoroughly, and degas.[1]

  • Sample Diluent: Use Methanol or Acetonitrile.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range.

1.2.2. HPLC System Setup and Analysis

  • Equilibrate the C18 column with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is observed.[1]

  • Set the column oven temperature to 30 °C and the UV detector wavelength to 254 nm.[1]

  • Inject 10 µL of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

1.2.3. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

  • Calculate the purity of the sample by the area percentage method.[1]

Method Validation Parameters (Template)

The proposed HPLC method should be validated according to ICH guidelines. The following table should be populated with experimental data during method validation.

Validation ParameterAcceptance CriteriaExperimental Result
Linearity (R²) ≥ 0.999
Range (µg/mL) e.g., 1 - 50
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:1
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from blank/placebo

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Samples & Standards B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatograms E->F G Integrate Peaks F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for HPLC analysis of this compound.

UV-Visible Spectroscopy for Quantification

UV-Visible spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light.[2] Quinolinone derivatives are known to exhibit strong UV absorbance, making this technique suitable for the determination of this compound in solutions.[3][4][5][6]

Proposed UV-Visible Spectroscopy Method Parameters
ParameterRecommended Condition
Spectrophotometer Dual-beam UV-Vis Spectrophotometer
Wavelength Scan Range 200 - 400 nm
Solvent Ethanol or Methanol
Cuvette 1 cm path length quartz cuvette
Analytical Wavelength (λmax) To be determined from the absorption spectrum
Experimental Protocol: UV-Visible Spectroscopy

2.2.1. Determination of Maximum Absorbance (λmax)

  • Prepare a solution of this compound in the chosen solvent (e.g., ethanol) at a concentration of approximately 10 µg/mL.

  • Use the same solvent as a blank.

  • Scan the solution from 200 to 400 nm to obtain the UV absorption spectrum.

  • Identify the wavelength of maximum absorbance (λmax).

2.2.2. Quantitative Analysis

  • Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) in the chosen solvent. From this stock solution, prepare a series of standard solutions with concentrations ranging from, for example, 2 to 20 µg/mL.

  • Sample Solution Preparation: Prepare a solution of the sample in the same solvent to obtain a concentration that falls within the range of the standard solutions.

  • Measurement: Measure the absorbance of the blank, standard solutions, and sample solutions at the predetermined λmax.

  • Data Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of the sample from the calibration curve using its absorbance value.

Method Validation Parameters (Template)
Validation ParameterAcceptance CriteriaExperimental Result
Linearity (R²) ≥ 0.998
Range (µg/mL) e.g., 2 - 20
Limit of Detection (LOD) (µg/mL) 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
Limit of Quantification (LOQ) (µg/mL) 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98.0% - 102.0%

UV-Visible Spectroscopy Workflow Diagram

UV_Vis_Workflow A Determine λmax B Prepare Standard & Sample Solutions A->B C Measure Absorbance at λmax B->C D Construct Calibration Curve C->D E Calculate Sample Concentration D->E

Caption: Workflow for UV-Visible spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the identification and quantification of volatile and thermally stable compounds. For a compound like this compound, which has a relatively high molecular weight and polarity, derivatization may be necessary to improve its volatility and chromatographic behavior.

Proposed GC-MS Method Parameters (General)
ParameterRecommended Condition
GC Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms)
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 150°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50-500
Experimental Protocol: GC-MS Analysis

3.2.1. Sample Preparation and Derivatization (if required)

  • Sample Solution: Dissolve the sample in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Derivatization (e.g., Silylation): To a dried aliquot of the sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

3.2.2. GC-MS System Setup and Analysis

  • Set up the GC-MS system with the specified parameters.

  • Inject 1 µL of the prepared sample (derivatized or underivatized) into the GC.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

3.2.3. Data Analysis

  • Identify the peak corresponding to this compound (or its derivative) by its retention time and mass spectrum. The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern, including the isotopic pattern of bromine.

  • For quantitative analysis, a calibration curve can be prepared using a standard of the analyte and an internal standard.

Method Validation Parameters (Template)
Validation ParameterAcceptance CriteriaExperimental Result
Linearity (R²) ≥ 0.995
Range To be determined
LOD To be determined
LOQ To be determined
Precision (%RSD) ≤ 15%
Accuracy (% Recovery) 85.0% - 115.0%

GC-MS Workflow Diagram

GCMS_Workflow A Sample Preparation B Derivatization (Optional) A->B C GC-MS Analysis A->C B->C D Data Acquisition (TIC & Spectra) C->D E Peak Identification & Quantification D->E

Caption: General workflow for GC-MS analysis.

References

Application Notes and Protocols for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-4-phenyl-carbostyril, also known as 6-bromo-4-phenyl-3,4-dihydro-1H-quinolin-2-one, is a synthetic compound belonging to the carbostyril (or quinolinone) class of heterocyclic molecules. While direct and extensive research on this specific molecule in neuroscience is limited, the broader family of quinolinone and quinazolinone derivatives has demonstrated significant potential in modulating central nervous system (CNS) activity. These related compounds have been investigated for various neurological applications, including their potential as anticonvulsant, sedative-hypnotic, and neuroprotective agents.

This document provides a detailed, illustrative application note and experimental protocols for the investigation of this compound in neuroscience research, based on the activities and methodologies reported for structurally similar compounds. The following sections will detail its potential applications, hypothetical mechanisms of action, and comprehensive protocols for its evaluation.

Potential Applications in Neuroscience

Based on the pharmacological profiles of related 4-phenyl-substituted quinolinone and quinazolinone derivatives, this compound is a candidate for investigation in the following areas of neuroscience research:

  • Anticonvulsant Activity: Derivatives of quinazolinone have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models.[1][2]

  • Neuroprotective Effects: The core structure is present in compounds being explored for the treatment of neurodegenerative diseases like Alzheimer's disease. A related compound, 4-phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one, was investigated as a potential candidate for Alzheimer's treatment.[3]

  • Sedative-Hypnotic and CNS Depressant Activity: Several novel quinazolinone derivatives have been shown to possess significant sedative-hypnotic and CNS depressant activities.[2][4]

Hypothetical Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound is yet to be elucidated. However, based on the known targets of related CNS-active compounds, a plausible hypothesis is its modulation of GABAergic neurotransmission or its interaction with voltage-gated ion channels. An enhanced GABAergic inhibition is a common mechanism for anticonvulsant and sedative-hypnotic drugs.

Below is a hypothetical signaling pathway illustrating a potential mechanism for neuroprotection.

G Compound This compound Receptor Hypothetical Receptor (e.g., GABAA Receptor Subunit) Compound->Receptor Binds to and modulates IonChannel Chloride Ion Channel Receptor->IonChannel Opens/Potentiates Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization Increased Cl- influx leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Neuroprotection Neuroprotection ReducedExcitability->Neuroprotection Anticonvulsant Anticonvulsant Effect ReducedExcitability->Anticonvulsant

Hypothetical signaling pathway for neuroprotection.

Quantitative Data Summary

The following tables present hypothetical data for this compound, based on typical results for analogous compounds in preclinical studies.

Table 1: In Vivo Anticonvulsant Activity

CompoundDose (mg/kg, i.p.)MES Test (% Protection)scPTZ Test (% Protection)
This compound 304035
1007570
3009085
Phenytoin (Control) 30100-
Ethosuximide (Control) 125-100

Table 2: Neurotoxicity and Sedative Effects

CompoundDose (mg/kg, i.p.)Rotarod Test (% Motor Impairment)Locomotor Activity (% Reduction)
This compound 301015
1002540
3006075
Diazepam (Control) 55060

Experimental Protocols

The following are detailed protocols for evaluating the potential anticonvulsant and neuroprotective properties of this compound.

Protocol 1: Evaluation of Anticonvulsant Activity in Mice

This protocol is adapted from methodologies used for screening novel anticonvulsant compounds.[1][2]

Objective: To assess the anticonvulsant efficacy of the test compound against electrically and chemically induced seizures.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Phenytoin (positive control for MES test)

  • Pentylenetetrazole (PTZ)

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus

  • Standard laboratory equipment for injections

Experimental Workflow:

G Start Acclimatize Mice (1 week) Grouping Randomly divide into control and test groups Start->Grouping Administration Administer Compound or Vehicle (i.p.) Grouping->Administration MES Maximal Electroshock (MES) Test Administration->MES 30 min post-injection scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Administration->scPTZ 30 min post-injection Observation Observe for tonic hind limb extension (MES) or clonic seizures (scPTZ) MES->Observation scPTZ->Observation Data Record protection data Observation->Data

Workflow for in vivo anticonvulsant screening.

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight before drug administration.

  • Drug Administration: Prepare a suspension of this compound in the vehicle. Administer the compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). The control group receives the vehicle only.

  • Maximal Electroshock (MES) Test:

    • 30 minutes after drug administration, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The absence of this phase is considered as protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • 30 minutes after drug administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures for a period of 30 minutes.

    • The absence of clonic seizures is considered as protection.

  • Data Analysis: Calculate the percentage of protected animals in each group.

Protocol 2: Assessment of Neurotoxicity (Rotarod Test)

Objective: To evaluate the potential motor impairment and sedative effects of the test compound.

Materials:

  • Rotarod apparatus

  • Mice trained on the rotarod

  • Test compound and vehicle

Procedure:

  • Training: Train the mice to stay on the rotating rod (e.g., at 25 rpm) for at least 1 minute in three consecutive trials.

  • Drug Administration: Administer the test compound or vehicle as described in Protocol 1.

  • Testing: At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotarod.

  • Measurement: Record the time each mouse remains on the rod. A fall from the rod is indicative of motor impairment.

  • Data Analysis: Compare the performance of the treated groups to the vehicle control group.

Protocol 3: In Vitro Neuroprotection Assay (Oxidative Stress Model)

Objective: To determine if the compound can protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress

  • Test compound dissolved in DMSO

  • MTT or similar viability assay kit

  • Plate reader

Experimental Workflow:

G CellCulture Culture SH-SY5Y cells Plating Plate cells in 96-well plates CellCulture->Plating Pretreatment Pre-treat with Compound for 2 hours Plating->Pretreatment Induction Induce oxidative stress (e.g., with H₂O₂) Pretreatment->Induction Incubation Incubate for 24 hours Induction->Incubation Viability Assess cell viability (MTT assay) Incubation->Viability Analysis Analyze data and calculate % protection Viability->Analysis

Workflow for in vitro neuroprotection assay.

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ (e.g., 100 µM) to the wells to induce oxidative stress. Include a control group with no H₂O₂ and a group with H₂O₂ but no compound.

  • Incubation: Incubate the plates for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

While specific neuroscience research on this compound is not yet widely published, its structural similarity to other CNS-active quinolinone and quinazolinone derivatives makes it a compound of interest for further investigation. The protocols and hypothetical data presented here provide a framework for the systematic evaluation of its potential as an anticonvulsant or neuroprotective agent. Further studies are warranted to elucidate its precise mechanism of action and to validate its therapeutic potential in relevant disease models.

References

6-Bromo-3,4-dihydro-4-phenyl-carbostyril: A Potential but Undocumented Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is a synthetic compound with a chemical structure that suggests potential utility as a molecular probe in proteomics and drug discovery. Its carbostyril core, a quinolinone derivative, is found in various biologically active molecules. The presence of a phenyl group and a bromine atom offers potential for specific interactions with biological targets. However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific applications and experimental data for this particular compound as a molecular probe. While it is commercially available for research purposes, its biological targets, mechanism of action, and protocols for its use are not documented in published studies.

This document aims to provide a framework for researchers interested in exploring the potential of this compound as a molecular probe. Given the absence of direct experimental data, the following sections will draw upon information regarding structurally similar compounds to suggest potential avenues of investigation and hypothetical experimental designs.

Potential Applications (Hypothetical)

Based on the activities of structurally related compounds, this compound could potentially be investigated for the following applications:

  • Bromodomain Inhibition: The presence of a bromine atom and a carbostyril scaffold, which can mimic the hydrogen-bonding environment of acetylated lysine, suggests that this compound could be explored as a potential inhibitor of bromodomains, which are key epigenetic readers.

  • Enzyme Inhibition: The electrophilic nature of the bromine atom and the overall molecular architecture could lend itself to covalent or non-covalent inhibition of various enzymes.

  • Receptor Ligand: The carbostyril core is present in compounds known to interact with various receptors. Therefore, this molecule could be screened for activity as a ligand for G-protein coupled receptors (GPCRs) or other receptor families.

Experimental Protocols (General Framework)

The following are generalized protocols that would need to be adapted and optimized for the specific application being investigated.

Protocol 1: General Target Identification using Chemical Proteomics

This protocol outlines a general workflow for identifying the protein targets of this compound.

1. Probe Immobilization (for Affinity Chromatography):

  • Synthesize a derivative of this compound with a linker arm (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amine coupling).
  • Covalently attach the linker-modified probe to a solid support (e.g., NHS-activated sepharose beads).

2. Cell Lysis and Lysate Preparation:

  • Culture cells of interest (e.g., a cancer cell line) to a sufficient density.
  • Harvest cells and wash with ice-cold PBS.
  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris.
  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

3. Affinity Pull-Down:

  • Incubate the cleared cell lysate with the immobilized probe beads for 2-4 hours at 4°C with gentle rotation.
  • As a negative control, incubate lysate with beads that have not been coupled to the probe.
  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a suitable elution buffer (e.g., SDS-PAGE sample buffer, high salt, or a change in pH).
  • Separate the eluted proteins by SDS-PAGE.
  • Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.
  • Extract the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Identify the proteins that specifically bind to the probe by comparing the results from the probe-coupled beads to the control beads.
  • Use bioinformatics tools to analyze the identified proteins and their associated pathways.

Experimental Workflow for Target Identification

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Linker-Modified Probe B Immobilize Probe on Beads A->B D Incubate Lysate with Beads (Probe and Control) B->D C Prepare Cell Lysate C->D E Wash Beads D->E F Elute Bound Proteins E->F G SDS-PAGE F->G H In-Gel Digestion (Trypsin) G->H I LC-MS/MS H->I J Protein Identification & Analysis I->J

Caption: A general workflow for identifying protein targets of a molecular probe.

Data Presentation (Hypothetical)

Should experiments be conducted to evaluate this compound as a bromodomain inhibitor, the data could be presented as follows:

Table 1: Inhibitory Activity of this compound against a Panel of Bromodomains

Bromodomain TargetIC₅₀ (µM)
BRD4(1)Data Not Available
BRD4(2)Data Not Available
BRD9Data Not Available
CREBBPData Not Available

Table 2: Cellular Activity of this compound

Cell LineAssayEC₅₀ (µM)
HeLaCell Viability (72h)Data Not Available
MCF-7Cell Viability (72h)Data Not Available

Signaling Pathway (Hypothetical)

If this compound were found to be a potent and selective BRD4 inhibitor, it would be expected to modulate the transcriptional pathways regulated by BRD4.

Hypothetical Signaling Pathway for a BRD4 Inhibitor

G Probe This compound BRD4 BRD4 Probe->BRD4 Inhibits Binding TF Transcription Factors (e.g., c-Myc) BRD4->TF Recruits AcLys Acetylated Lysine (on Histones) AcLys->BRD4 Binds to Gene Target Gene Expression TF->Gene Activates Proliferation Cell Proliferation Gene->Proliferation Promotes

Caption: A potential mechanism of action if the probe targets BRD4.

Conclusion

While this compound is available as a research chemical, there is currently no published data to support its use as a molecular probe for any specific biological target. The information presented here is intended to serve as a conceptual starting point for researchers who wish to investigate the potential of this and similar molecules. Any investigation into the biological activity of this compound would require rigorous experimental validation, beginning with broad screening assays to identify potential biological targets, followed by more detailed mechanistic and cellular studies.

Application Note: High-Throughput Screening for Kinase Inhibitors Using 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology and immunology. High-throughput screening (HTS) is a key strategy for identifying novel kinase inhibitors from large chemical libraries. This document outlines a detailed protocol for a fluorescence-based HTS assay to identify and characterize inhibitors of a hypothetical serine/threonine kinase, designated "Kinase-X". The compound 6-Bromo-3,4-dihydro-4-phenyl-carbostyril, a novel small molecule with a carbostyril scaffold, is used as a representative test compound in this protocol. The carbostyril nucleus is a recognized "privileged structure" in medicinal chemistry, known to be a versatile scaffold for designing biologically active compounds.

Principle of the Assay

The HTS assay described here is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a specific peptide substrate by Kinase-X. A europium chelate-labeled anti-phosphoserine/threonine antibody is used to detect the phosphorylated product. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a fluorescent acceptor on the peptide into close proximity, resulting in a FRET signal. Inhibitors of Kinase-X will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of this compound as an inhibitor of Kinase-X.

Table 1: HTS Primary Screen Summary

Compound IDConcentration (µM)% InhibitionHit Status
This compound1085.2Hit
Control Compound 1102.5Non-Hit
Control Compound 21095.8Hit

Table 2: Dose-Response Analysis of this compound against Kinase-X

Concentration (nM)% Inhibition
15.2
1015.8
10048.9
50075.3
100088.1
500095.4
1000098.2

Table 3: Potency and Selectivity Profile

CompoundTarget KinaseIC50 (nM)
This compoundKinase-X120
Kinase-Y> 10,000
Kinase-Z2,500
Staurosporine (Control)Kinase-X5

Experimental Protocols

1. Preparation of Reagents

  • Kinase-X Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • ATP Solution: Prepare a 10 mM stock solution of ATP in deionized water and store at -20°C. Dilute to the final working concentration (e.g., 10 µM) in Kinase-X Buffer just before use.

  • Peptide Substrate Solution: Synthesize or procure a suitable peptide substrate for Kinase-X with a fluorescent acceptor label. Prepare a 1 mM stock solution in DMSO and store at -20°C. Dilute to the final working concentration (e.g., 1 µM) in Kinase-X Buffer.

  • Kinase-X Enzyme: Dilute the stock solution of purified Kinase-X to the desired working concentration (e.g., 2 nM) in Kinase-X Buffer.

  • Detection Reagent: Prepare a solution containing the europium-labeled anti-phospho-antibody and EDTA in TR-FRET buffer according to the manufacturer's instructions. The EDTA stops the kinase reaction.

  • Compound Plates: Serially dilute this compound and control compounds in DMSO in a 96-well or 384-well plate to create a concentration gradient for dose-response analysis. For the primary screen, a single concentration (e.g., 10 µM) is used.

2. HTS Assay Protocol for Kinase-X Inhibition

  • Compound Dispensing: Using an acoustic liquid handler or a pin tool, dispense 50 nL of each compound solution from the compound plates into the wells of a low-volume 384-well assay plate.

  • Enzyme and Substrate Addition: Add 5 µL of the Kinase-X enzyme solution to each well of the assay plate.

  • Reaction Initiation: Add 5 µL of the ATP and peptide substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of the detection reagent (containing the antibody and EDTA) to each well to stop the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

3. Data Analysis

  • Calculate the TR-FRET ratio for each well.

  • Normalize the data using positive controls (no inhibitor) and negative controls (no enzyme).

  • Calculate the percent inhibition for each compound concentration.

  • For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Activates RAS RAS Adaptor_Protein->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Kinase_X Kinase-X MEK->Kinase_X Transcription_Factor Transcription Factor Kinase_X->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor This compound Inhibitor->Kinase_X

Caption: Hypothetical signaling pathway involving Kinase-X.

G Start Start Compound_Dispensing 1. Dispense Compound (50 nL) Start->Compound_Dispensing Enzyme_Addition 2. Add Kinase-X (5 µL) Compound_Dispensing->Enzyme_Addition Reaction_Initiation 3. Add ATP/Substrate (5 µL) Enzyme_Addition->Reaction_Initiation Incubation_1 4. Incubate (60 min) Reaction_Initiation->Incubation_1 Detection_Addition 5. Add Detection Reagent (10 µL) Incubation_1->Detection_Addition Incubation_2 6. Incubate (60 min) Detection_Addition->Incubation_2 Read_Plate 7. Read Plate (TR-FRET) Incubation_2->Read_Plate Data_Analysis 8. Analyze Data (IC50 Determination) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening experimental workflow.

Application Notes and Protocols: 6-Bromo-3,4-dihydro-4-phenyl-carbostyril in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only and does not constitute medical advice. The administration of any compound should be conducted in a controlled laboratory setting by qualified professionals, adhering to all relevant ethical and safety guidelines for animal research.

Introduction

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is a synthetic compound of interest in pharmacological research. Its carbostyril core is a feature of several biologically active molecules. These application notes provide a summary of available data on its administration in preclinical animal models, offering a foundational guide for researchers. Due to the limited publicly available data on this specific compound, the following protocols are based on general practices for similar small molecules and should be adapted based on pilot studies.

I. Dosage and Administration

Limited direct studies on this compound necessitate a cautious approach to dose selection. Researchers should initiate studies with a dose-range finding experiment. The tables below provide hypothetical starting points based on common practices for novel small molecules in rodent models.

Table 1: Suggested Dose-Range Finding Study in Mice

ParameterDescription
Animal Model C57BL/6 mice (male and female), 8-10 weeks old
Vehicle 10% DMSO, 40% PEG300, 50% Saline
Route of Administration Intraperitoneal (IP) or Oral (PO) gavage
Dosage Levels 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg
Frequency Single dose
Observation Period 24-48 hours for acute toxicity signs
Endpoint Clinical signs of toxicity, body weight changes

Table 2: Hypothetical Sub-chronic Dosing Protocol in Rats

ParameterDescription
Animal Model Sprague-Dawley rats (male), 9-11 weeks old
Vehicle 5% Tween 80 in sterile water
Route of Administration Oral (PO) gavage
Dosage Levels Low Dose (e.g., 5 mg/kg), Mid Dose (e.g., 15 mg/kg), High Dose (e.g., 30 mg/kg)
Frequency Once daily for 14 days
Observation Period Daily clinical observations, weekly body weight
Endpoint Terminal blood collection for PK/PD, organ histopathology

II. Experimental Protocols

Protocol 1: Preparation of Dosing Solution

  • Objective: To prepare a homogenous and stable formulation for in vivo administration.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Polyethylene glycol 300 (PEG300)

    • Sterile Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Dissolve the compound in DMSO to create a stock solution. For example, to prepare a 10 mg/mL final concentration in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline, first dissolve the compound in the DMSO portion.

    • Add PEG300 to the DMSO solution and vortex thoroughly until the mixture is clear.

    • Add the sterile saline portion incrementally while vortexing to prevent precipitation.

    • If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

    • Visually inspect the final solution for clarity and homogeneity before administration. Prepare fresh daily.

Protocol 2: In Vivo Administration via Oral Gavage

  • Objective: To administer a precise dose of the compound directly into the stomach of a rodent.

  • Materials:

    • Prepared dosing solution

    • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

    • Syringes (1 mL or 3 mL)

    • Animal scale

  • Procedure:

    • Weigh the animal to determine the exact volume of dosing solution to be administered. The volume is typically 5-10 mL/kg for rats and 10 mL/kg for mice.

    • Gently restrain the animal. For rats, this can be done by holding the animal close to your body while securing the head. For mice, scruffing the neck is a common method.

    • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib.

    • Gently insert the gavage needle into the esophagus. There should be no resistance. If resistance is felt, withdraw and reposition.

    • Slowly dispense the solution from the syringe.

    • Carefully remove the gavage needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress (e.g., difficulty breathing), which could indicate improper administration into the trachea.

III. Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_obs Phase 3: Observation & Analysis prep_solution Prepare Dosing Solution dose_calc Calculate Dose Volume prep_solution->dose_calc to animal_restraint Animal Restraint dose_calc->animal_restraint for administration Oral Gavage / IP Injection animal_restraint->administration enables monitoring Monitor Clinical Signs administration->monitoring leads to data_collection Collect Data (Weight, PK) monitoring->data_collection informs analysis Analyze & Report data_collection->analysis provides data for

Caption: General workflow for in vivo compound administration.

As no specific signaling pathways for this compound are publicly documented, a hypothetical pathway diagram is provided below for illustrative purposes, demonstrating how such a diagram could be constructed if the mechanism of action were known.

hypothetical_pathway compound This compound receptor Target Receptor (e.g., GPCR) compound->receptor binds g_protein G-Protein Activation receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) Production effector->second_messenger catalyzes downstream_kinase Downstream Kinase (e.g., PKA) Activation second_messenger->downstream_kinase activates cellular_response Cellular Response downstream_kinase->cellular_response phosphorylates targets leading to

protocol for dissolving 6-Bromo-3,4-dihydro-4-phenyl-carbostyril for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution of this compound, a compound of interest in proteomics and drug discovery research. Due to the limited availability of specific solubility data for this compound, the following protocols are based on standard laboratory practices for compounds with similar chemical structures. It is recommended to perform small-scale solubility tests before preparing larger stock solutions.

Physicochemical Properties

PropertyValueSource
CAS Number 94025-76-0[1][2]
Molecular Formula C₁₅H₁₂BrNO[1][2]
Molecular Weight 302.17 g/mol [1][2]
Appearance White Solid[3]

Solubility Data (Hypothetical)

SolventEstimated Solubility (at 25°C)Notes
DMSO ≥ 50 mg/mL (≥ 165.5 mM)Recommended for stock solutions.
DMF ≥ 30 mg/mL (≥ 99.3 mM)Alternative for stock solutions.
Ethanol ~5 mg/mL (~16.5 mM)May require warming.
Methanol ~2 mg/mL (~6.6 mM)Lower solubility expected.
Water InsolubleNot recommended for aqueous solutions.
Acetone SolubleMentioned for related carbostyril derivatives.
Methyl Ethyl Ketone (MEK) SolubleMentioned for related carbostyril derivatives.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weighing the Compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 15.11 mg (302.17 g/mol * 0.050 mol/L * 0.001 L).

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial tightly.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 5-10 minutes may be applied. Vortex again after warming.

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.

Materials:

  • 50 mM stock solution of this compound in DMSO

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer

  • Sterile polypropylene tubes

  • Calibrated micropipettes

Procedure:

  • Serial Dilution: Perform serial dilutions of the high-concentration stock solution in the desired aqueous buffer or medium to achieve the final working concentration.

    • Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately. Do not add the aqueous buffer to the DMSO stock.

    • The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to minimize solvent toxicity in cell-based assays.

  • Example Dilution (for a 50 µM final concentration):

    • Prepare an intermediate dilution by adding 10 µL of the 50 mM stock solution to 990 µL of the aqueous buffer to get a 500 µM solution.

    • Vortex gently to mix.

    • Add 100 µL of the 500 µM intermediate solution to 900 µL of the aqueous buffer to achieve a final concentration of 50 µM.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately to prevent potential degradation or precipitation of the compound.

Visualizations

Experimental Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Warm add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store intermediate Prepare Intermediate Dilution store->intermediate Dilute in Aqueous Buffer final Prepare Final Working Solution intermediate->final use Use Immediately in Experiment final->use

Caption: Workflow for the preparation of stock and working solutions.

Hypothetical Signaling Pathway: Inhibition of the Hippo Pathway

The following diagram illustrates a hypothetical mechanism of action where this compound acts as an inhibitor of the Hippo signaling pathway, a key regulator of cell proliferation and apoptosis.[4][5]

G cluster_pathway Hypothetical Hippo Signaling Pathway MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates TEAD TEAD YAP_TAZ->TEAD interaction Apoptosis Apoptosis YAP_TAZ->Apoptosis inhibits Proliferation Cell Proliferation TEAD->Proliferation promotes Inhibitor This compound Inhibitor->LATS1_2 inhibits?

References

Application Notes and Protocols for the Purification of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril, a key intermediate in various synthetic applications. The following methods are based on established techniques for the purification of structurally related bromo-substituted quinolinone and carbostyril derivatives.

Recrystallization

Recrystallization is a fundamental and effective technique for the purification of crystalline solids. The choice of solvent is critical and should be determined empirically. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Protocol for Recrystallization

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol/Acetone mixture, or an Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents to identify a suitable recrystallization solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. For purer crystals, allow the solution to cool undisturbed. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Expected Data

The following table presents representative data for the purification of this compound via recrystallization.

ParameterBefore PurificationAfter Recrystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) ~90%>98%
Yield -80-95%
Melting Point Broad rangeSharp melting point

Column Chromatography

Column chromatography is a versatile technique for separating and purifying individual compounds from a mixture. For this compound, normal-phase chromatography using silica gel is a common and effective method.

Protocol for Column Chromatography

Objective: To achieve high purity of this compound by separating it from byproducts and other impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to achieve optimal separation.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Expected Data

The following table illustrates typical data for the purification of this compound using column chromatography.

ParameterBefore PurificationAfter Column Chromatography
Appearance Off-white to brownish solidWhite solid
Purity (by HPLC) ~85%>99%
Yield -70-90%
TLC (Rf value) Multiple spotsSingle spot

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of a compound. A reverse-phase HPLC method is generally suitable for compounds like this compound.

Protocol for HPLC Analysis

Objective: To determine the purity of this compound.

Materials:

  • Purified this compound

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of Acetonitrile and Water. A common starting point is a 50:50 mixture. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (this should be determined by measuring the UV spectrum of the compound).

    • Inject the sample onto the column.

  • Data Analysis: Analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Representative HPLC Data
ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Compound-specific
Purity >99%

Visualizations

Experimental Workflow for Recrystallization

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling and Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Purified Product G->H G A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Purified Product H->I G cluster_0 Purification cluster_1 Purity Analysis Recrystallization Recrystallization Purified_Product Purified_Product Recrystallization->Purified_Product Column_Chromatography Column_Chromatography Column_Chromatography->Purified_Product HPLC HPLC TLC TLC Melting_Point Melting_Point Purified_Product->HPLC Purified_Product->TLC Purified_Product->Melting_Point

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid in optimizing reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: (1) amide formation from 4-bromoaniline and a cinnamoyl derivative, followed by (2) an intramolecular Friedel-Crafts cyclization.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of N-(4-bromophenyl)cinnamamide (Step 1) - Incomplete reaction. - Degradation of starting materials. - Inefficient coupling agent (if using cinnamic acid).- Increase reaction time and/or temperature. - Ensure starting materials are pure and dry. - If using a coupling agent (e.g., DCC, EDC), ensure it is fresh. - Consider using cinnamoyl chloride for a more reactive acylation.
Low Yield of this compound (Step 2) - Incomplete cyclization. - Formation of side products (e.g., polymers, alternative cyclization products). - Decomposition of the starting material or product.- Use a stronger Lewis acid or increase the amount of catalyst (e.g., polyphosphoric acid, Eaton's reagent, AlCl₃). - Optimize the reaction temperature; too high can lead to decomposition, too low can result in an incomplete reaction. - Ensure anhydrous conditions, as water can deactivate the Lewis acid catalyst.
Formation of Multiple Products in Step 2 - Lack of regioselectivity in the Friedel-Crafts cyclization. - Polymerization of the starting material or product.- The use of milder cyclization conditions may improve regioselectivity. - Slowly add the substrate to the acid catalyst at a low temperature to minimize polymerization.
Product is Difficult to Purify - Presence of unreacted starting materials. - Contamination with side products or polymeric material.- Optimize the reaction to drive it to completion. - Employ column chromatography with a carefully selected solvent system for purification. - Recrystallization from an appropriate solvent can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step synthesis. The first step is the acylation of 4-bromoaniline with cinnamic acid or its derivative (like cinnamoyl chloride) to form N-(4-bromophenyl)cinnamamide. The second step is an intramolecular Friedel-Crafts cyclization of the resulting amide, typically catalyzed by a strong acid such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃).

Q2: I am getting a low yield in the cyclization step. What can I do to improve it?

A2: Low yields in the Friedel-Crafts cyclization are common and can often be attributed to several factors. First, ensure that your reaction is conducted under strictly anhydrous conditions, as moisture can quench the Lewis acid catalyst. Second, the choice and amount of catalyst are crucial. Polyphosphoric acid (PPA) and Eaton's reagent are often effective. You may need to experiment with the catalyst-to-substrate ratio and the reaction temperature. A higher temperature may be required to drive the reaction to completion, but be cautious of potential decomposition.

Q3: Are there any common side products I should be aware of during the cyclization?

A3: Yes, the formation of polymeric materials is a common side reaction, especially at higher temperatures or with highly concentrated reagents. Additionally, depending on the substrate and conditions, there is a possibility of forming constitutional isomers if the cyclization can occur at different positions on the aromatic ring, although for N-(4-bromophenyl)cinnamamide, cyclization is expected to occur ortho to the amino group.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, can also be an effective method for obtaining a highly pure product.

Experimental Protocols

Step 1: Synthesis of N-(4-bromophenyl)cinnamamide

Method A: Using Cinnamic Acid and a Coupling Agent

  • To a solution of cinnamic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 4-bromoaniline (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Using Cinnamoyl Chloride

  • Dissolve 4-bromoaniline (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cinnamoyl chloride (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as described above.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
  • Place N-(4-bromophenyl)cinnamamide (1.0 eq) in a round-bottom flask.

  • Add a strong acid catalyst such as polyphosphoric acid (PPA) (typically 10-20 times the weight of the amide) or a mixture of P₂O₅ and MsOH (Eaton's reagent). Anhydrous aluminum chloride (AlCl₃) in a solvent like nitrobenzene can also be used.

  • Heat the mixture with stirring. The optimal temperature can range from 80 °C to 140 °C and should be determined experimentally.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization.

Quantitative Data

The following table summarizes typical reaction conditions and yields for analogous syntheses, which can serve as a starting point for optimization.

Reaction Step Reagents & Conditions Typical Yield Range
Amide Formation (Step 1) 4-bromoaniline, cinnamoyl chloride, pyridine, DCM, 0 °C to RT85-95%
Cyclization (Step 2) N-(4-bromophenyl)cinnamamide, Polyphosphoric Acid, 100-120 °C60-80%
Cyclization (Step 2) N-(4-bromophenyl)cinnamamide, Eaton's Reagent, 80-100 °C70-85%
Cyclization (Step 2) N-(4-bromophenyl)cinnamamide, AlCl₃, nitrobenzene, 90-110 °C50-70%

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Cyclization 4-Bromoaniline 4-Bromoaniline Amide_Intermediate N-(4-bromophenyl)cinnamamide 4-Bromoaniline->Amide_Intermediate Acylation Cinnamic_Acid_Deriv Cinnamic Acid Derivative (e.g., Cinnamoyl Chloride) Cinnamic_Acid_Deriv->Amide_Intermediate Final_Product This compound Amide_Intermediate->Final_Product Friedel-Crafts (Acid Catalyst)

Caption: Overall synthetic route.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in Cyclization (Step 2) Start Low Yield in Step 2 Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Yes_Anhydrous Yes Check_Anhydrous->Yes_Anhydrous Yes No_Anhydrous No Check_Anhydrous->No_Anhydrous No Check_Catalyst Is the catalyst active and sufficient? Yes_Anhydrous->Check_Catalyst Dry_Reagents Dry all reagents and glassware. Use anhydrous solvents. No_Anhydrous->Dry_Reagents Dry_Reagents->Check_Anhydrous Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst Yes No_Catalyst No Check_Catalyst->No_Catalyst No Check_Temp_Time Are temperature and time optimized? Yes_Catalyst->Check_Temp_Time Optimize_Catalyst Use fresh, high-purity catalyst. Increase catalyst loading. No_Catalyst->Optimize_Catalyst Optimize_Catalyst->Check_Catalyst Yes_Temp_Time Yes Check_Temp_Time->Yes_Temp_Time Yes No_Temp_Time No Check_Temp_Time->No_Temp_Time No Purification_Issue Consider purification losses or product instability. Yes_Temp_Time->Purification_Issue Optimize_Conditions Systematically vary temperature and reaction time. No_Temp_Time->Optimize_Conditions Optimize_Conditions->Check_Temp_Time

Caption: Troubleshooting logic for the cyclization step.

Troubleshooting Guide for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering solubility issues with 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. The following question-and-answer format addresses common problems and offers systematic approaches to resolving them.

Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound?

Q2: I am having difficulty dissolving this compound in my desired solvent. What are the initial troubleshooting steps?

A2: When encountering solubility issues, a systematic approach is recommended. Start with common laboratory solvents and simple physical methods before moving to more complex chemical modifications. Refer to the troubleshooting workflow diagram below for a step-by-step guide. The initial steps generally involve selecting an appropriate solvent and considering particle size reduction.

Q3: What common solvents should I try for dissolving this compound?

A3: For hydrophobic compounds, it is advisable to start with organic solvents. A suggested tiered approach for solvent selection is outlined in the table below. It is crucial to consider the compatibility of the solvent with your experimental setup and downstream applications.

Q4: My compound is not dissolving even in organic solvents. What other techniques can I use?

A4: If direct dissolution in a single solvent fails, several techniques can be employed to enhance solubility. These methods can be broadly categorized as physical and chemical modifications.[3][4][5][6][7] Physical methods include particle size reduction (micronization or nanosuspension) to increase the surface area for solvation.[6][7] Chemical methods involve altering the formulation, such as using co-solvents, adjusting pH, or employing surfactants.[3][8]

Q5: How does co-solvency work, and how can I apply it?

A5: Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a hydrophobic compound.[3][8] The co-solvent reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[3][5] To apply this, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF, ethanol) and then slowly add this solution to your aqueous buffer while vortexing.

Q6: Can pH adjustment improve the solubility of this compound?

A6: The structure of this compound contains a lactam group, which is a cyclic amide. While amides are generally neutral, extreme pH conditions can lead to hydrolysis, which is typically not desirable. However, subtle pH shifts can sometimes influence the solubility of complex organic molecules. If your experimental conditions permit, you can try adjusting the pH of your aqueous buffer. It is often combined with co-solvents for a more significant effect.[8]

Data Presentation: Solvent Selection Guide

The following table provides a list of commonly used solvents, categorized by their polarity, to guide your solubility experiments.

Solvent ClassExamplesSuitability for Hydrophobic Compounds
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Often effective for dissolving a wide range of organic compounds.
Polar Protic Ethanol, Methanol, IsopropanolCan be effective, especially as co-solvents with water.
Non-Polar Dichloromethane (DCM), Chloroform, TolueneMay be suitable, but less common for biological experiments.
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris BufferGenerally poor solubility expected without additives.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Solvent Addition: Add a small volume of the selected solvent to the compound.

  • Mixing: Agitate the mixture using a vortex mixer or magnetic stirrer.

  • Observation: Visually inspect for complete dissolution. If not dissolved, proceed to the next steps.

  • Heating (Optional): Gently warm the mixture if the compound's stability at higher temperatures is known.

  • Sonication (Optional): Place the sample in a sonicator bath to aid dissolution through cavitation.

  • Incremental Solvent Addition: If the compound remains insoluble, add more solvent in small increments until dissolution is achieved or the desired concentration is reached.

Protocol 2: Co-Solvent Method
  • Primary Dissolution: Dissolve the this compound in a minimal volume of a water-miscible organic solvent (e.g., DMSO).

  • Preparation of Aqueous Phase: Prepare the desired aqueous buffer.

  • Titration: While vigorously stirring the aqueous buffer, slowly add the concentrated drug solution dropwise.

  • Observation: Monitor for any signs of precipitation. If precipitation occurs, the solubility limit in that co-solvent/buffer system has been exceeded.

  • Final Concentration: Adjust the final volume with the aqueous buffer to achieve the target concentration.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow start Start: Solubility Issue with this compound solvent Step 1: Solvent Selection (Try DMSO, DMF, Ethanol) start->solvent dissolved1 Dissolved? solvent->dissolved1 physical Step 2: Physical Methods (Sonication, Gentle Heating) dissolved1->physical No success Success: Compound Solubilized dissolved1->success Yes dissolved2 Dissolved? physical->dissolved2 cosolvent Step 3: Co-Solvency (e.g., DMSO/Water) dissolved2->cosolvent No dissolved2->success Yes dissolved3 Dissolved? cosolvent->dissolved3 surfactant Step 4: Surfactants/Complexation (e.g., Tween 80, Cyclodextrins) dissolved3->surfactant No dissolved3->success Yes dissolved4 Dissolved? surfactant->dissolved4 dissolved4->success Yes fail Consult Further: Consider Formulation Strategies dissolved4->fail No

Caption: Troubleshooting workflow for solubility issues.

References

optimizing 6-Bromo-3,4-dihydro-4-phenyl-carbostyril stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing the stability of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril in solution. The following information is based on general principles of chemical stability for compounds with similar functional groups. It is recommended to perform specific stability studies for your particular application and solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The amide bond in the carbostyril ring system may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2] For long-term storage, keeping solutions at low temperatures is generally recommended.

  • Light: Exposure to ultraviolet (UV) light can induce photolytic degradation.[2] It is advisable to store solutions in amber vials or protect them from light.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen could potentially lead to degradation of the molecule.[1][2]

  • Solvent Choice: The type of solvent used can impact the solubility and stability of the compound. It is crucial to use high-purity, anhydrous solvents when possible.

Q2: What is the recommended way to prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to dissolve the compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. For biological experiments, DMSO is a common choice. Prepare the solution fresh if possible. If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: How can I monitor the stability of my this compound solution over time?

A3: The stability of the solution can be monitored by periodically analyzing the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound or the appearance of new peaks can indicate degradation.

Troubleshooting Guides

Issue 1: Precipitate has formed in my solution upon storage.

  • Possible Cause 1: Low Solubility. The concentration of the compound may be too high for the chosen solvent or storage temperature.

    • Solution: Try gently warming the solution to redissolve the precipitate. If it persists, consider preparing a more dilute stock solution.

  • Possible Cause 2: Solvent Evaporation. The solvent may have evaporated over time, increasing the concentration of the compound beyond its solubility limit.

    • Solution: Ensure that the storage container is sealed tightly.

  • Possible Cause 3: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.

    • Solution: Analyze the precipitate and the supernatant separately by a suitable analytical method like HPLC to identify the components.

Issue 2: I am observing a loss of biological activity or a decrease in the compound's concentration in my assay.

  • Possible Cause 1: Chemical Degradation. The compound may be degrading under the experimental conditions (e.g., in aqueous buffer at 37°C).

    • Solution: Perform a time-course experiment to assess the stability of the compound in your assay medium. If degradation is observed, consider preparing fresh solutions for each experiment or reducing the incubation time.

  • Possible Cause 2: Adsorption to Surfaces. The compound may be adsorbing to the surface of plasticware (e.g., tubes, pipette tips, or microplates).

    • Solution: Use low-adhesion plasticware or silanized glassware. Including a small amount of a non-ionic surfactant like Tween-20 in your buffers (if compatible with your assay) can also help to reduce non-specific binding.

Data Presentation

Table 1: Hypothetical Stability of this compound in DMSO (10 mM) under Different Storage Conditions over 4 Weeks.

Storage ConditionWeek 1 (% Remaining)Week 2 (% Remaining)Week 4 (% Remaining)
Room Temperature (Light)92%85%70%
Room Temperature (Dark)98%95%91%
4°C (Dark)99%98%97%
-20°C (Dark)>99%>99%>99%
-80°C (Dark)>99%>99%>99%

Table 2: Hypothetical Effect of pH on the Stability of this compound (100 µM) in Aqueous Buffer at 37°C after 24 hours.

pH% Remaining
3.088%
5.095%
7.498%
9.090%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Experimental Setup:

    • Dispense aliquots of the stock solution into amber glass vials.

    • Prepare dilutions of the stock solution in the relevant experimental buffers (e.g., phosphate-buffered saline, cell culture medium).

  • Stress Conditions:

    • Temperature: Store the solutions at various temperatures (-20°C, 4°C, room temperature, 37°C).

    • Light: Expose one set of samples at room temperature to ambient light and keep a parallel set in the dark.

    • pH: Prepare aqueous solutions with buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Time Points: Collect samples at initial time (t=0) and at various subsequent time points (e.g., 24 hours, 48 hours, 1 week, 4 weeks).

  • Sample Analysis:

    • Immediately after collection, dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated HPLC-UV method.

    • The percentage of the remaining compound is calculated by comparing the peak area at each time point to the peak area at t=0.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing Prepare Stock Solution Prepare Stock Solution Aliquot and Stress Aliquot and Stress Prepare Stock Solution->Aliquot and Stress Collect Samples at Time Points Collect Samples at Time Points Aliquot and Stress->Collect Samples at Time Points Analyze by HPLC Analyze by HPLC Collect Samples at Time Points->Analyze by HPLC Calculate % Remaining Calculate % Remaining Analyze by HPLC->Calculate % Remaining

Caption: Workflow for assessing the stability of a compound.

cluster_degradation Potential Hydrolytic Degradation Pathway Carbostyril This compound Intermediate Ring-Opened Intermediate Carbostyril->Intermediate H+ or OH- (Hydrolysis) Product Degradation Product Intermediate->Product cluster_troubleshooting Troubleshooting Precipitate Formation Precipitate Precipitate Observed in Solution Warm Gently warm the solution Precipitate->Warm Redissolves Does it redissolve? Warm->Redissolves Solubility Likely a solubility issue. Consider using a lower concentration. Redissolves->Solubility Yes NoRedissolve Does not redissolve Redissolves->NoRedissolve No Analyze Analyze precipitate by HPLC/LC-MS. Could be a degradation product. NoRedissolve->Analyze

References

Technical Support Center: 6-Bromo-3,4-dihydro-4-phenyl-carbostyril Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3,4-dihydro-4-phenyl-carbostyril.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely applicable method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable N-acyl-β-aminophenylpropane precursor. The general approach involves the reaction of 3-phenyl-3-(p-bromoanilino)propanoic acid in the presence of a strong acid catalyst.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include:

  • Anhydrous Conditions: The presence of moisture can deactivate the Lewis acid catalyst and lead to side reactions.

  • Reaction Temperature: The temperature needs to be carefully controlled to prevent charring and the formation of side products.

  • Purity of Starting Materials: Impurities in the starting materials can lead to low yields and difficult purification.

  • Choice of Catalyst: The strength and amount of the Lewis acid catalyst are crucial for efficient cyclization.

Q3: How can I purify the final product?

A3: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be employed for higher purity.

Q4: What are the expected spectral characteristics of this compound?

  • ¹H NMR: Signals corresponding to the aromatic protons on both the bromo-substituted and phenyl rings, as well as signals for the diastereotopic methylene protons and the methine proton of the dihydro-carbostyril core.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with characteristic shifts due to the bromine and nitrogen substituents), and the aliphatic carbons of the heterocyclic ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₁₅H₁₂BrNO, along with a characteristic isotopic pattern for the bromine atom.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

Synthesis Problems
Problem Possible Cause(s) Troubleshooting Steps
Low or No Yield of Product 1. Inactive or insufficient catalyst. 2. Presence of moisture. 3. Incorrect reaction temperature. 4. Impure starting materials.1. Use fresh, anhydrous Lewis acid catalyst in appropriate stoichiometric amounts. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature; too low may result in no reaction, while too high can lead to decomposition. 4. Purify starting materials before use.
Formation of a Dark, Tarry Mixture 1. Reaction temperature is too high. 2. Use of an overly strong Lewis acid. 3. Prolonged reaction time.1. Lower the reaction temperature. 2. Consider using a milder Lewis acid (e.g., polyphosphoric acid instead of aluminum chloride). 3. Monitor the reaction progress by TLC and quench it once the starting material is consumed.
Multiple Products Observed by TLC/NMR 1. Incomplete cyclization. 2. Formation of isomers due to side reactions. 3. Polysubstitution (less common in intramolecular reactions).1. Increase reaction time or temperature cautiously. 2. Optimize reaction conditions to favor the desired isomer. Purification by column chromatography may be necessary. 3. Ensure correct stoichiometry of reactants.
Purification and Characterization Issues
Problem Possible Cause(s) Troubleshooting Steps
Difficulty in Crystallization 1. Presence of impurities. 2. Inappropriate solvent system.1. Purify the crude product by column chromatography before attempting recrystallization. 2. Screen a variety of solvent systems with different polarities.
Broad or Unresolved NMR Peaks 1. Sample contains impurities. 2. Poor sample preparation (e.g., residual solvent).1. Ensure the sample is of high purity. 2. Thoroughly dry the sample under vacuum before preparing the NMR sample.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on the synthesis of similar dihydrocarbostyril structures.

Step 1: Synthesis of 3-phenyl-3-(p-bromoanilino)propanoic acid

  • To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol, add cinnamic acid (1 equivalent).

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-phenyl-3-(p-bromoanilino)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

  • To a flask containing polyphosphoric acid (PPA) (a suitable excess), heat the acid to approximately 80-100°C.

  • Slowly add 3-phenyl-3-(p-bromoanilino)propanoic acid (1 equivalent) to the hot PPA with vigorous stirring.

  • Continue heating and stirring the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude this compound can be purified by recrystallization from a suitable solvent.

Quantitative Data (Hypothetical)

Step Reactants Product Theoretical Yield Expected Yield Range
14-Bromoaniline, Cinnamic acid3-phenyl-3-(p-bromoanilino)propanoic acid100%70-85%
23-phenyl-3-(p-bromoanilino)propanoic acidThis compound100%60-75%

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification start1 4-Bromoaniline + Cinnamic acid react1 Reflux in Ethanol start1->react1 workup1 Acidic Workup react1->workup1 product1 3-phenyl-3-(p-bromoanilino)propanoic acid workup1->product1 start2 Precursor from Step 1 product1->start2 react2 Heat in Polyphosphoric Acid start2->react2 workup2 Neutralization & Precipitation react2->workup2 product2 Crude Product workup2->product2 crude Crude Product product2->crude purify Recrystallization or Column Chromatography crude->purify final_product Pure 6-Bromo-3,4-dihydro- 4-phenyl-carbostyril purify->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic start Low/No Product Yield check_catalyst Check Catalyst Activity & Amount start->check_catalyst check_conditions Verify Anhydrous Conditions start->check_conditions check_temp Optimize Reaction Temperature start->check_temp check_purity Ensure Starting Material Purity start->check_purity solution_catalyst Use Fresh/More Catalyst check_catalyst->solution_catalyst solution_conditions Dry Glassware & Use Inert Atmosphere check_conditions->solution_conditions solution_temp Systematic Temperature Screening check_temp->solution_temp solution_purity Purify Starting Materials check_purity->solution_purity

Caption: Troubleshooting flowchart for low product yield.

Potential Signaling Pathway Involvement (Hypothetical)

Given that many quinolinone and carbostyril derivatives exhibit biological activity, this compound could potentially interact with various cellular signaling pathways. For instance, some similar compounds have been investigated as inhibitors of protein kinases or modulators of ion channels. A hypothetical pathway is illustrated below.

signaling_pathway compound 6-Bromo-3,4-dihydro- 4-phenyl-carbostyril target_protein Target Protein (e.g., Kinase) compound->target_protein Inhibition downstream_effector Downstream Effector target_protein->downstream_effector Phosphorylation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_effector->cellular_response

Caption: Hypothetical signaling pathway modulation.

Technical Support Center: Enhancing the Bioavailability of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and testing of this compound.

Issue 1: Poor dissolution of this compound in aqueous media.

  • Question: My formulation of this compound shows minimal dissolution during in vitro testing. What steps can I take to improve this?

  • Answer: Poor aqueous solubility is a common challenge for complex organic molecules and is a primary reason for low bioavailability.[1][2] Consider the following strategies:

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][4]

      • Micronization: Techniques like air-jet milling can reduce particle size to the micron range.[3]

      • Nanonization: Creating nanosuspensions or nanocrystals through methods like wet media milling or high-pressure homogenization can further enhance the dissolution rate.[3][5]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous form within a hydrophilic polymer matrix can prevent crystallization and improve dissolution.[5][6][7]

      • Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[8][9]

    • pH Modification: If the compound has ionizable groups, adjusting the pH of the dissolution medium to favor the ionized form can increase solubility.[4]

Issue 2: High variability in in vivo pharmacokinetic data.

  • Question: I am observing significant variability in the plasma concentrations of this compound across different subjects in my animal studies. What could be the cause and how can I mitigate this?

  • Answer: High variability in in vivo data for poorly soluble drugs can stem from several factors related to formulation and physiology.

    • Food Effects: The presence of food can significantly alter the absorption of hydrophobic drugs. Lipids in food can aid in solubilization. It is crucial to standardize feeding conditions in your studies.

    • Formulation Instability: If the formulation is not robust, it may behave differently under varying gastrointestinal conditions (e.g., pH, enzymes).

      • Recommendation: Consider developing a more stable formulation, such as a solid dispersion or a lipid-based drug delivery system (LBDDS). LBDDS, like self-emulsifying drug delivery systems (SEDDS), can create a fine emulsion in the gut, leading to more consistent absorption.[3]

    • Gastrointestinal Transit Time: Variations in gastric emptying and intestinal transit can affect the time available for dissolution and absorption.

Issue 3: The chosen formulation strategy is not yielding the desired improvement in bioavailability.

  • Question: I have tried particle size reduction, but the enhancement in bioavailability is still suboptimal. What other approaches can I explore?

  • Answer: If a single strategy is insufficient, a combination of approaches or more advanced formulations may be necessary.

    • Lipid-Based Formulations: For highly lipophilic compounds, LBDDS are often very effective. These formulations can be classified into different types based on their composition of oils, surfactants, and cosolvents.[3]

    • Inclusion Complexes: Utilizing cyclodextrins to form inclusion complexes can enhance the solubility of the drug molecule by encapsulating the hydrophobic part within the cyclodextrin cavity.[10][11]

    • Prodrug Approach: A prodrug is a chemically modified version of the active drug that has improved solubility and is converted to the active form in the body.[12]

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?

A1: The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[13] Drugs are categorized into four classes. Given its likely low aqueous solubility, this compound is expected to fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[8][14] For BCS Class II drugs, the rate-limiting step for absorption is dissolution, making bioavailability enhancement strategies crucial.[15][16]

Q2: How do I choose the most appropriate bioavailability enhancement strategy?

A2: The selection of a suitable strategy depends on the physicochemical properties of the drug, the desired dosage form, and the target product profile.[10] A systematic approach is recommended.

G cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Evaluation start Physicochemical Characterization (Solubility, Permeability, LogP, pKa) bcs Determine BCS Classification start->bcs strategy Select Potential Enhancement Strategies bcs->strategy formulation Formulation Development (e.g., Solid Dispersion, LBDDS, Nanoparticles) strategy->formulation invitro In Vitro Screening (Dissolution, Stability) formulation->invitro invivo In Vivo Pharmacokinetic Studies (Animal Model) invitro->invivo optimization Optimization or Selection of Alternative Strategy invivo->optimization Suboptimal Bioavailability lead Lead Formulation Identified invivo->lead Desired Bioavailability Achieved optimization->strategy

Caption: Workflow for selecting a bioavailability enhancement strategy.

Q3: What are solid dispersions and how do they work?

A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[5] This formulation enhances dissolution by maintaining the drug in an amorphous (non-crystalline) state, which has higher energy and solubility than the stable crystalline form.[6]

G cluster_0 Crystalline Drug cluster_1 Solid Dispersion cluster_2 Dissolution crystalline Crystalline Drug (Low Energy, Low Solubility) amorphous Amorphous Drug in Polymer Matrix (High Energy, High Solubility) crystalline->amorphous Dispersion Process (e.g., Spray Drying) dissolved Dissolved Drug Molecules crystalline->dissolved Slow Dissolution amorphous->dissolved Rapid Dissolution

Caption: Mechanism of enhanced dissolution from a solid dispersion.

Q4: Can you explain the principle behind lipid-based drug delivery systems (LBDDS)?

A4: LBDDS are formulations containing the drug dissolved or suspended in a mixture of lipids, surfactants, and cosolvents.[3] Upon contact with gastrointestinal fluids, these systems form fine emulsions or micellar solutions, which facilitate the dissolution and absorption of the drug.[4]

G lbdds LBDDS Formulation (Drug in Lipid/Surfactant) git Gastrointestinal Fluids lbdds->git Oral Administration emulsion Fine Emulsion/ Micelles git->emulsion Dispersion absorption Enhanced Absorption emulsion->absorption

Caption: Principle of lipid-based drug delivery systems.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
Particle Size Reduction Increases surface area for dissolution.[4]Simple and widely applicable.May lead to aggregation; limited effectiveness for very poorly soluble drugs.[10]
Solid Dispersions Stabilizes the drug in a high-energy amorphous state.[6]Significant increase in dissolution rate and extent.[5]Potential for recrystallization during storage; requires careful selection of polymer.[7]
Lipid-Based Systems (LBDDS) Solubilizes the drug in a lipid matrix, forming an emulsion in the gut.[3]High drug loading possible; can enhance lymphatic transport.Formulation complexity; potential for drug precipitation upon dilution.
Inclusion Complexes Encapsulates the drug molecule within a cyclodextrin cavity, increasing solubility.[11]High specificity; can improve stability.Limited to molecules that fit the cyclodextrin cavity; can be expensive.
Prodrugs Covalent modification of the drug to a more soluble form.[12]Can overcome both solubility and permeability issues.Requires careful design to ensure efficient conversion to the active drug.[10]

Table 2: Common Excipients for Solid Dispersions

Polymer ClassExamplesKey Properties
Polyvinylpyrrolidones PVP K30, Kollidon® VA64Good solubilizers, suitable for spray drying and hot-melt extrusion.[8][9]
Cellulose Derivatives HPMC, HPMC-ASCan inhibit drug crystallization; useful for enteric release.[9]
Polyethylene Glycols PEG 4000, PEG 6000Low melting points, suitable for melt methods.[9]
Poloxamers Pluronic® F68, Pluronic® F127Surfactant properties, can improve wetting.[9]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, ethanol, or a mixture) at a predetermined drug-to-polymer ratio.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize degradation.

  • Drying: Dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24-48 hours to remove residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a uniform powder and pass it through a sieve of appropriate mesh size.

  • Characterization: Characterize the solid dispersion for drug content, amorphous nature (using techniques like X-ray diffraction or differential scanning calorimetry), and dissolution behavior.

Protocol 2: In Vitro Dissolution Testing

  • Apparatus: Use a USP Dissolution Apparatus 1 (basket) or 2 (paddle).[17]

  • Dissolution Medium: Select a dissolution medium that is relevant to the physiological conditions of the gastrointestinal tract. For poorly soluble drugs, biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) may be used.[13] The use of surfactants (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions.[11]

  • Test Conditions:

    • Volume: Typically 900 mL.[18]

    • Temperature: 37 ± 0.5°C.

    • Agitation Speed: Typically 50 or 75 rpm for the paddle apparatus, or 100 rpm for the basket apparatus.[19]

  • Procedure:

    • Place a known amount of the formulation (equivalent to a specific dose of the drug) into each dissolution vessel.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples promptly.

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model

  • Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats). Acclimatize the animals and fast them overnight before dosing, with free access to water.

  • Formulation Administration: Administer the this compound formulation orally via gavage at a predetermined dose. Include a control group receiving the unformulated drug substance.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

  • Bioavailability Calculation: Calculate the relative bioavailability of the enhanced formulation compared to the control group.

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study Approach with 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Disclaimer: There is currently no publicly available scientific literature detailing the biological mechanism of action or the off-target effects of this compound. Therefore, this technical support center provides a general framework and best practices for researchers to identify, understand, and mitigate potential off-target effects of this and other uncharacterized small molecules. The information presented here is for educational and research guidance purposes only.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for my research?

A1: Off-target effects are the interactions of a small molecule, such as this compound, with proteins or other biomolecules that are not its intended biological target. These unintended interactions can lead to a variety of issues in experimental research, including:

  • Misinterpretation of data: The observed phenotype in your experiment may be due to an off-target effect rather than the modulation of the intended target.

  • Cellular toxicity: Engagement with off-target proteins can lead to unexpected and undesirable cellular stress or death.

  • Lack of reproducibility: Off-target effects can vary between different cell lines or experimental models, leading to inconsistent results.

  • Poor translatability: In drug development, off-target effects can cause unforeseen side effects in preclinical and clinical studies.

Q2: I am observing an unexpected phenotype in my experiment with this compound. How can I determine if it's an off-target effect?

A2: Differentiating between on-target and off-target effects is a critical step in small molecule research. Here are several strategies you can employ:

  • Use a structurally related inactive control: Synthesize or obtain a close chemical analog of this compound that is predicted to be inactive against the intended target. If this inactive control does not produce the same phenotype, it strengthens the evidence that the observed effect is on-target.

  • Perform target engagement assays: Directly measure the binding of your compound to its intended target in your experimental system. Techniques like cellular thermal shift assays (CETSA), bioluminescence resonance energy transfer (BRET), or surface plasmon resonance (SPR) can be used.

  • Use multiple, structurally distinct inhibitors: If other compounds that are known to target the same protein produce a similar phenotype, it is more likely that the effect is on-target.

  • Employ genetic approaches: Use techniques like CRISPR-Cas9 to knock out or knock down the intended target protein. If the phenotype of the genetic perturbation matches the phenotype observed with your compound, it supports an on-target mechanism.

Q3: What are some common experimental approaches to identify the specific off-targets of my compound?

A3: Several unbiased and targeted approaches can be used to identify the specific proteins that this compound might be interacting with:

  • Proteome-wide profiling:

    • Affinity chromatography: Immobilize your compound on a solid support and use it to "pull down" interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry.

    • Thermal proteome profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon compound treatment. Proteins that bind to the compound will often show an increase in their melting temperature.

  • Targeted panel screening:

    • Kinase profiling: Screen your compound against a large panel of kinases to identify any unintended kinase inhibition.

    • Receptor binding assays: Test the ability of your compound to displace known ligands from a panel of G-protein coupled receptors (GPCRs), ion channels, or other receptor types.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects.

Issue 1: Inconsistent results across different cell lines.

  • Possible Cause: The off-target protein is expressed at different levels in the cell lines you are using.

  • Troubleshooting Steps:

    • Confirm target expression: Use western blotting or qPCR to verify that your intended target is expressed at similar levels in all cell lines.

    • Proteomic analysis: If possible, perform proteomic analysis on your cell lines to identify differences in protein expression that might explain the varied responses.

    • Test in a "cleaner" system: If you have identified a likely off-target, choose a cell line that does not express this protein to see if the inconsistency is resolved.

Issue 2: Observed cellular toxicity at concentrations required to see the desired effect.

  • Possible Cause: Your compound is hitting one or more off-targets that are critical for cell viability.

  • Troubleshooting Steps:

    • Dose-response curve: Perform a careful dose-response experiment to determine the therapeutic window of your compound.

    • Off-target screening: Use the methods described in FAQ 3 to identify potential off-targets that are known to be involved in cell survival pathways.

    • Chemical modification: If you have medicinal chemistry support, consider synthesizing derivatives of your compound to reduce its affinity for the toxicity-inducing off-target while maintaining affinity for the intended target.

Data Presentation

When you have identified and quantified off-target interactions, it is crucial to present this data clearly. The following table is a template you can use to summarize your findings.

Target ClassSpecific Off-TargetAssay TypeIC50 / Ki (µM)Notes
KinaseExample Kinase 1Kinase Panel Screen2.5Potent off-target inhibition observed.
GPCRExample Receptor ARadioligand Binding> 10No significant binding detected.
Ion ChannelExample Channel XElectrophysiology7.8Moderate inhibition.
On-TargetIntended TargetBiochemical Assay0.1For comparison.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment: Grow your cells of interest to ~80% confluency. Treat the cells with either your compound (e.g., this compound) at the desired concentration or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatants and analyze the amount of your target protein remaining in solution by western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Protocol 2: Kinase Profiling using a Commercial Service

Numerous companies offer kinase profiling services where your compound is screened against a large panel of purified kinases.

  • Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

  • Submission: Submit your compound to the service provider according to their specific instructions. You will typically need to provide information on the compound's structure, molecular weight, and desired screening concentrations.

  • Data Reception: The service provider will perform the kinase assays (often using radiometric or fluorescence-based methods) and provide you with a report detailing the percent inhibition of each kinase at the tested concentrations, or IC50 values for any significant hits.

  • Data Interpretation: Analyze the data to identify any kinases that are potently inhibited by your compound. These are your potential off-targets.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Off-Target Investigation cluster_validation Off-Target Validation cluster_mitigation Mitigation Strategy phenotype Unexpected Phenotype Observed inactive_control Inactive Control Experiment phenotype->inactive_control Is it compound- specific? target_engagement Target Engagement (e.g., CETSA) phenotype->target_engagement Is the target engaged? profiling Proteome-wide/ Panel Screening phenotype->profiling What else is being hit? knockout Genetic Knockout/ Knockdown profiling->knockout Validate hit orthogonal_inhibitor Structurally Distinct Inhibitor profiling->orthogonal_inhibitor Confirm phenotype chem_mod Chemical Modification knockout->chem_mod dose_opt Dose Optimization orthogonal_inhibitor->dose_opt signaling_pathway_hypothesis cluster_intended Intended Pathway cluster_off_target Hypothetical Off-Target Pathway Compound This compound Target Intended Target Compound->Target OffTarget Off-Target Protein Compound->OffTarget Downstream1 Downstream Effector 1 Target->Downstream1 PhenotypeA Expected Phenotype Downstream1->PhenotypeA Downstream2 Downstream Effector 2 OffTarget->Downstream2 PhenotypeB Observed Unexpected Phenotype Downstream2->PhenotypeB

Technical Support Center: Refining Purification Methods for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril.

Troubleshooting Guides

This section is designed to help you navigate common issues during the purification of this compound via column chromatography and recrystallization.

Column Chromatography Troubleshooting

Issue 1: Poor Separation of the Desired Compound from Impurities

Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. Aim for an Rf value of 0.25-0.35 for the target compound. A good starting point is a gradient of ethyl acetate in hexane.
Column Overloading Too much crude material was loaded onto the column. As a general guideline, use a silica gel to crude material ratio of at least 50:1 by weight. For difficult separations, this ratio may need to be increased.
Column Channeling Improperly packed column leading to uneven solvent flow. Ensure the silica gel is packed uniformly without air bubbles or cracks. Pack the column as a slurry for best results.
Co-eluting Impurities Impurities have a very similar polarity to the product. Consider using a different stationary phase, such as alumina (neutral or basic), or a different solvent system. Gradient elution, starting with a low polarity and gradually increasing, can also improve separation.

Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly

Possible Cause Recommended Solution
Solvent System is Not Polar Enough The eluent does not have sufficient strength to move the compound down the column. Gradually increase the polarity of the mobile phase. For example, incrementally increase the percentage of ethyl acetate in hexane.
Strong Interaction with Silica Gel The basic nitrogen in the carbostyril ring may be interacting strongly with the acidic silica gel. Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.

Issue 3: The Compound Elutes Too Quickly (with the Solvent Front)

Possible Cause Recommended Solution
Solvent System is Too Polar The eluent is too strong, causing all components to move quickly without separation. Decrease the polarity of the eluent system. For instance, increase the proportion of hexane in an ethyl acetate/hexane mixture.
Recrystallization Troubleshooting

Issue 1: The Compound Does Not Dissolve in the Hot Solvent

Possible Cause Recommended Solution
Inappropriate Solvent Choice The compound has low solubility in the chosen solvent even at elevated temperatures. Consult solubility data or test small batches with different solvents. Based on its structure, consider solvents like ethanol, isopropanol, ethyl acetate, or toluene.
Insufficient Solvent Volume Not enough solvent has been added to dissolve the compound. Add the hot solvent in small portions until the compound just dissolves.

Issue 2: No Crystals Form Upon Cooling

Possible Cause Recommended Solution
Too Much Solvent Was Used The solution is not supersaturated, preventing crystallization. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Solution Cooled Too Quickly Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation Not Achieved Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Issue 3: Oiling Out Instead of Crystallization

Possible Cause Recommended Solution
High Concentration of Impurities Impurities can inhibit crystal lattice formation. Try purifying the crude material by column chromatography first to remove the bulk of the impurities.
Melting Point of the Compound is Below the Boiling Point of the Solvent The compound is melting in the hot solvent rather than dissolving. Choose a solvent with a lower boiling point.
Significant Difference in Polarity Between Compound and Solvent This can sometimes lead to oiling out. Try a solvent system with a polarity closer to that of your compound, or use a co-solvent system.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for column chromatography of this compound?

A good starting point for silica gel column chromatography is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity while monitoring the elution with TLC.

Q2: My purified compound shows peak tailing in HPLC analysis. What could be the cause?

Peak tailing for a basic compound like a carbostyril is often due to interaction with acidic silanol groups on the silica-based HPLC column. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1%), to your mobile phase.

Q3: What are some suitable solvents for recrystallizing this compound?

Q4: How can I remove colored impurities from my product?

Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal before a final recrystallization. However, be aware that activated charcoal can also adsorb some of your product, leading to a decrease in yield.

Q5: The melting point of my purified product is lower than the literature value. What does this indicate?

A lower and broader melting point than the literature value typically indicates the presence of impurities. Further purification by column chromatography or recrystallization may be necessary.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal Rf for the target compound is between 0.25 and 0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the determined solvent system. If using a gradient, start with the less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to boiling with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product tlc TLC Analysis crude_product->tlc Select Solvent System recrystallization Recrystallization crude_product->recrystallization column_chrom Column Chromatography tlc->column_chrom fractions Collect & Analyze Fractions column_chrom->fractions crystals Collect & Dry Crystals recrystallization->crystals combine_pure Combine Pure Fractions fractions->combine_pure rotovap Solvent Removal combine_pure->rotovap pure_product Pure Product rotovap->pure_product crystals->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystal Recrystallization start Purification Issue Encountered poor_sep Poor Separation? start->poor_sep stuck Compound Stuck? start->stuck too_fast Elutes Too Fast? start->too_fast no_dissolve Doesn't Dissolve? start->no_dissolve no_crystals No Crystals Form? start->no_crystals oiling_out Oiling Out? start->oiling_out optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent Yes check_loading Check Column Loading poor_sep->check_loading Yes repack_column Repack Column poor_sep->repack_column Yes increase_polarity Increase Eluent Polarity stuck->increase_polarity Yes add_tea Add Triethylamine to Eluent stuck->add_tea Yes decrease_polarity Decrease Eluent Polarity too_fast->decrease_polarity Yes success Pure Product Obtained optimize_solvent->success check_loading->success repack_column->success increase_polarity->success add_tea->success decrease_polarity->success change_solvent Change Solvent no_dissolve->change_solvent Yes add_more_solvent Add More Hot Solvent no_dissolve->add_more_solvent Yes concentrate Concentrate Solution no_crystals->concentrate Yes cool_slowly Cool Slowly / Seed no_crystals->cool_slowly Yes oiling_out->change_solvent Yes pre_purify Pre-purify by Chromatography oiling_out->pre_purify Yes change_solvent->success add_more_solvent->success concentrate->success cool_slowly->success pre_purify->success

Caption: Troubleshooting decision tree for purification issues.

how to prevent degradation of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril during experiments and storage.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the handling and use of this compound.

Question 1: My sample of this compound is showing signs of degradation (e.g., discoloration, appearance of new peaks in HPLC). What are the likely causes?

Answer: Degradation of this compound can be attributed to several factors, primarily exposure to light, adverse pH conditions, high temperatures, and oxidizing agents. The presence of a bromine atom on the aromatic ring and the lactam functional group are key areas of susceptibility.

  • Photodegradation: The bromoaromatic portion of the molecule is susceptible to degradation upon exposure to UV or even ambient light. This can lead to debromination or the formation of other photoproducts.

  • Hydrolysis: The lactam ring in the carbostyril structure can undergo hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the ring and the formation of an amino acid derivative.

  • Thermal Degradation: Like many organic molecules, elevated temperatures can cause decomposition. The specific thermal stability of this compound is not well-documented, but it is a critical factor to control.

  • Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to atmospheric oxygen over long periods or in the presence of oxidizing agents.

Question 2: What are the recommended storage conditions for this compound to ensure its stability?

Answer: To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.[1]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[2]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Question 3: I need to dissolve the compound for my experiment. What solvents are recommended and are there any I should avoid?

Answer: While specific solubility data should be consulted from the supplier's documentation, common organic solvents such as DMSO, DMF, and ethanol are often used for similar compounds. However, it is crucial to consider the following:

  • Solvent Purity: Use high-purity, anhydrous solvents to avoid introducing water or other reactive impurities.

  • pH: Be mindful of the pH of your solvent system, as strongly acidic or basic conditions can promote hydrolysis of the lactam ring.

  • Avoid: Avoid solvents that may contain peroxides (e.g., aged ethers) or other oxidizing impurities.

Question 4: I am seeing an unexpected peak in my chromatogram after my reaction. How can I determine if it's a degradation product?

Answer: Identifying a new peak as a degradation product involves a systematic approach:

  • Control Experiments: Run a control experiment with your starting material under the same conditions but without the other reactants. If the peak appears, it is likely a degradation product.

  • Forced Degradation Studies: Intentionally stress a sample of the compound under various conditions (acid, base, heat, light, oxidation) and analyze the resulting mixture by HPLC or LC-MS.[3][4][5] This will help you identify the retention times and mass-to-charge ratios of potential degradation products.

  • Mass Spectrometry (MS): Analyze the peak by LC-MS to determine its molecular weight. Compare this to the molecular weight of the parent compound and potential degradation products (e.g., hydrolyzed product, debrominated product).

  • NMR Spectroscopy: If the impurity can be isolated, NMR spectroscopy can provide structural information to confirm its identity.[6][7]

Question 5: Are there any known incompatibilities with common excipients?

  • Excipients with high water content: These can promote hydrolysis.

  • Reducing sugars (e.g., lactose): Although the primary amine is part of a lactam, interactions are still possible under certain conditions.

  • Excipients with reactive impurities: Peroxides, aldehydes, or acidic/basic residues in excipients can lead to degradation.[9]

It is always recommended to perform compatibility studies with your specific formulation.

Data Presentation

The following table can be used to summarize the results of forced degradation studies. Researchers should populate this table with their own experimental data.

Stress ConditionTemperature (°C)Duration% DegradationMajor Degradation Products (Retention Time/m/z)
Acid Hydrolysis (0.1 M HCl) 6024h
Base Hydrolysis (0.1 M NaOH) 608h
Oxidative (3% H₂O₂) 2512h
Thermal (Solid State) 8048h
Photolytic (UV/Vis Light) 2524h

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.[12]

1. Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.

2. Materials:

  • This compound

  • HPLC grade methanol (or other suitable solvent)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/Vis or PDA detector and a C18 column

  • LC-MS system (for identification of degradation products)

  • pH meter

  • Oven

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At various time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 12 hours.

    • At various time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • At various time points, withdraw a sample, dissolve it in methanol, dilute to a suitable concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in methanol) and a sample of the solid compound to light in a photostability chamber.

    • Maintain a control sample in the dark.

    • After a defined period (e.g., 24 hours), analyze both the exposed and control samples by HPLC.

4. Analysis:

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks.

  • Calculate the percentage of degradation.

  • Use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.

Mandatory Visualization

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation (Light) cluster_oxidation Oxidation parent This compound hydrolyzed Ring-Opened Product (Amino Acid Derivative) parent->hydrolyzed H₂O debrominated Debrominated Product parent->debrominated photo_isomer Positional Isomer parent->photo_isomer oxidized Oxidized Products (e.g., N-oxide) parent->oxidized [O]

Caption: Potential degradation pathways of this compound.

Caption: Workflow for assessing the stability of this compound.

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Scaling Up Production of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril production. The information is designed to offer practical guidance for process optimization, impurity control, and safety management.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The most common and scalable synthesis approach involves a two-step process:

  • Synthesis of the Carbostyril Core: Formation of 4-phenyl-3,4-dihydroquinolin-2(1H)-one (4-phenyl-carbostyril) through methods like the Conrad-Limpach or Knorr quinoline synthesis, or more modern variations involving cyclization of N-aryl cinnamamides.

  • Electrophilic Bromination: Subsequent bromination of the 4-phenyl-carbostyril intermediate at the 6-position using a suitable brominating agent.

Q2: Which brominating agents are recommended for industrial-scale production?

A2: Both N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are commonly used. The choice depends on factors like safety infrastructure, cost, and desired selectivity.

  • N-Bromosuccinimide (NBS): Generally considered safer and easier to handle on a large scale compared to liquid bromine.[1][2] It often provides better regioselectivity, minimizing the formation of di-brominated and other impurities.[1] However, the purity of commercial NBS should be verified as it can decompose over time, releasing bromine.[1][2]

  • Elemental Bromine (Br₂): A potent and cost-effective brominating agent.[3] However, it is highly corrosive, toxic, and volatile, requiring specialized handling equipment and stringent safety protocols.[4][5] Its reactivity can sometimes lead to over-bromination and other side reactions if not carefully controlled.[3]

Q3: What are the critical safety precautions for large-scale bromination reactions?

A3: Due to the hazardous nature of brominating agents, robust safety measures are essential.[4][6]

  • Engineering Controls: Conduct all operations in a well-ventilated area, preferably within a contained system or fume hood.[4][6] Ensure the availability of emergency scrubbers and dump tanks.[4]

  • Material Compatibility: Use equipment made of corrosion-resistant materials such as glass-lined steel or PVDF.[4] Avoid incompatible materials like aluminum.[4]

  • Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, splash goggles, face shields, and respiratory protection.[4][6]

  • Thermal Hazard Management: Bromination reactions are often exothermic.[1] Implement controlled addition of the brominating agent and efficient cooling systems to prevent thermal runaways.[7]

  • Quenching: Have a validated quenching procedure in place using reagents like sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine at the end of the reaction.[5][6]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Bromination - Increase Reaction Time: Monitor the reaction progress by HPLC or TLC to ensure completion. - Increase Brominating Agent Stoichiometry: Gradually increase the equivalents of NBS or Br₂. Be cautious of over-bromination. - Optimize Temperature: While higher temperatures can increase reaction rates, they may also lead to side reactions. Perform optimization studies to find the ideal temperature profile.
Degradation of Product - Control Temperature: Avoid excessive temperatures during the reaction and work-up. - Minimize Reaction Time: Once the reaction is complete, proceed with quenching and work-up promptly.
Poor Quality of Starting Material - Purity Check: Ensure the 4-phenyl-3,4-dihydro-4-phenyl-carbostyril starting material is of high purity. Impurities can interfere with the bromination reaction.
Inefficient Quenching - Ensure Complete Neutralization: Use a slight excess of the quenching agent and verify the absence of bromine (e.g., with starch-iodide paper) before proceeding with work-up.
Problem 2: Formation of Significant Impurities
Impurity Type Potential Cause Mitigation Strategy
Di-brominated Species - Excess Brominating Agent: Overcharging of NBS or Br₂. - High Reaction Temperature: Can increase the rate of the second bromination.- Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. - Controlled Addition: Add the brominating agent portion-wise or as a solution to maintain a low concentration in the reactor. - Temperature Optimization: Run the reaction at the lowest effective temperature.
Oxidized Impurity (6-Bromo-4-phenyl-carbostyril) - Presence of Oxidants or Air: NBS and Br₂ can act as oxidants, especially at elevated temperatures.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Temperature Control: Avoid high reaction temperatures.
Isomeric Brominated Impurities - Reaction Conditions: The solvent and catalyst can influence the regioselectivity of bromination.- Solvent Screening: Evaluate different solvents. For NBS bromination, polar aprotic solvents like DMF can enhance para-selectivity, but their thermal stability with NBS should be carefully evaluated.[1][2] - Catalyst Selection: For less reactive substrates, a Lewis acid catalyst may be required, but this can also affect selectivity.
Unreacted Starting Material - Insufficient Brominating Agent: Not enough reagent to drive the reaction to completion. - Low Reaction Temperature or Short Reaction Time: Sub-optimal reaction conditions.- Optimize Stoichiometry and Reaction Conditions: Refer to the "Low Yield" troubleshooting section.

Experimental Protocols

Note: These are generalized protocols and should be optimized for specific equipment and scale.

Protocol 1: Synthesis of 4-phenyl-3,4-dihydroquinolin-2(1H)-one (Precursor)

A detailed protocol for the synthesis of the carbostyril core would be highly dependent on the chosen synthetic route (e.g., intramolecular Friedel-Crafts cyclization of N-phenylcinnamamide). A thorough literature search for the specific chosen route is recommended to establish a robust procedure.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)
  • Charge Reactor: Charge the reactor with 4-phenyl-3,4-dihydroquinolin-2(1H)-one and a suitable solvent (e.g., acetonitrile, acetic acid).

  • Inerting: Purge the reactor with nitrogen.

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 0-10 °C).

  • NBS Addition: Slowly add a solution of NBS (1.0-1.2 equivalents) in the reaction solvent to the mixture, maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Slowly add a solution of sodium thiosulfate or sodium bisulfite to quench any unreacted NBS and bromine.

  • Work-up: Proceed with standard aqueous work-up, extraction, and solvent removal.

  • Crystallization: Crystallize the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol) to isolate the pure this compound.

Data Presentation

Table 1: Comparison of Brominating Agents for Scale-Up

ParameterN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Physical Form Solid[1]Fuming Liquid[3]
Handling Safety Easier and safer to handle[1]Highly corrosive and toxic, requires specialized equipment[4]
Reactivity Milder, often more selective[1]Highly reactive, potential for over-bromination[3]
Byproducts SuccinimideHydrobromic acid (HBr)[3]
Cost Generally higher than Br₂Lower cost raw material
Waste Stream Organic (succinimide)Acidic aqueous stream

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_precursor Precursor Synthesis cluster_bromination Bromination and Purification Start N-Aryl Cinnamamide Derivative Cyclization Intramolecular Cyclization Start->Cyclization Precursor 4-phenyl-3,4-dihydroquinolin-2(1H)-one Cyclization->Precursor Bromination Electrophilic Bromination (NBS or Br2) Precursor->Bromination Quenching Quenching (e.g., Na2S2O3) Bromination->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Crystallization Crystallization Workup->Crystallization FinalProduct This compound Crystallization->FinalProduct

Caption: Overall synthesis workflow.

Troubleshooting_Logic Troubleshooting Decision Tree for Impurity Formation Impurity High Impurity Levels Detected CheckImpurity Identify Impurity Profile via HPLC/MS Impurity->CheckImpurity Dibrominated Di-brominated Impurity? CheckImpurity->Dibrominated Oxidized Oxidized Impurity? Dibrominated->Oxidized No ReduceStoich Reduce Brominating Agent Stoichiometry & Control Addition Dibrominated->ReduceStoich Yes StartingMaterial High Starting Material? Oxidized->StartingMaterial No InertAtmosphere Implement Inert Atmosphere & Control Temperature Oxidized->InertAtmosphere Yes IncreaseTimeTemp Increase Reaction Time/ Temperature or Agent Stoichiometry StartingMaterial->IncreaseTimeTemp Yes

Caption: Impurity troubleshooting logic.

References

Technical Support Center: Quantification of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound?

A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[1]

Q2: What is a suitable starting mobile phase for HPLC analysis?

A2: A common starting point for reversed-phase HPLC analysis of aromatic bromine compounds is a mixture of acetonitrile (ACN) and water.[2] The ratio can be optimized based on the specific column and desired retention time. The addition of a small amount of acid, like trifluoroacetic acid (TFA), can improve peak shape for nitrogen-containing heterocyclic compounds.[3]

Q3: How should I prepare my standards and samples?

A3: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent like acetonitrile or methanol to prepare a stock solution (e.g., 1 mg/mL).[1] From this stock, perform serial dilutions with the mobile phase to create a calibration curve with at least five concentration levels. Samples should be dissolved in the same solvent and filtered through a 0.45 µm filter before injection.

Q4: What are potential sources of variability in my quantification?

A4: Variability can arise from several sources, including inaccurate standard preparation, instrument instability, matrix effects from the sample, and inconsistent sample preparation. Using an internal standard can help to mitigate some of this variability.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Interaction of the analyte with active sites on the column packing.[3]- Inappropriate mobile phase pH.- Use a column with end-capping or a base-deactivated stationary phase.- Add a competing base like triethylamine (TEA) to the mobile phase.[3]- Adjust the mobile phase pH.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Column temperature variations.- Pump malfunction or leaks.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.[3]- Check the HPLC system for leaks and perform pump maintenance.
Low Signal Intensity - Low concentration of the analyte.- Incorrect UV detection wavelength.- Sample degradation.- Concentrate the sample if possible.- Determine the maximum absorbance wavelength (λmax) of the compound by scanning a standard solution.[1]- Ensure sample stability by using appropriate storage conditions and minimizing time between preparation and analysis.
Ghost Peaks - Carryover from previous injections.- Contaminated mobile phase or sample solvent.- Implement a robust needle wash protocol.- Run blank injections between samples.- Use high-purity solvents.
Baseline Noise or Drift - Air bubbles in the detector.- Contaminated detector flow cell.- Mobile phase mixing issues.- Purge the detector with a strong solvent.- Flush the flow cell.- Ensure proper mobile phase degassing and mixing.
Unresolved Peaks (Co-elution with Impurities) - Suboptimal mobile phase composition.- Inadequate column chemistry.- Optimize the mobile phase gradient or isocratic composition.- Try a different column with alternative selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column).[3]

Experimental Protocols

A detailed methodology for a key experiment is provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a starting point for developing a quantification method. Optimization may be required based on the specific instrument and sample matrix.

1. Instrumentation:

  • Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

Parameter Recommendation
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA
Gradient Start with a suitable ratio (e.g., 60% A, 40% B), and optimize as needed.
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C[1]
UV Detection Determine λmax by scanning a standard solution (typically between 200-400 nm).

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve it in acetonitrile to a known volume, and filter through a 0.45 µm syringe filter.

4. Quantification:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Stock prep_cal Prepare Calibration Standards prep_standard->prep_cal hplc_inject Inject into HPLC prep_cal->hplc_inject prep_sample Prepare Sample Solution prep_sample->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate uv_detect UV Detection hplc_separate->uv_detect gen_cal_curve Generate Calibration Curve uv_detect->gen_cal_curve quantify Quantify Sample gen_cal_curve->quantify

Caption: HPLC quantification workflow for this compound.

troubleshooting_logic start Analysis Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention? peak_shape->retention No solution_peak Adjust Mobile Phase pH Use B-D Column peak_shape->solution_peak Yes intensity Low Signal? retention->intensity No solution_retention Check Pump & Temp Ensure Mobile Phase Mix retention->solution_retention Yes solution_intensity Check Wavelength (λmax) Concentrate Sample intensity->solution_intensity Yes end Issue Resolved intensity->end No solution_peak->end solution_retention->end solution_intensity->end

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Biological Effects of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is a synthetic compound belonging to the carbostyril, or 2-quinolinone, family. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its core structure is a well-established pharmacophore present in a variety of biologically active compounds. The 3,4-dihydro-2(1H)-quinolinone scaffold is found in FDA-approved drugs and numerous experimental compounds, exhibiting a wide range of activities including central nervous system modulation, anticancer properties, and cardiovascular effects.

This guide provides a comparative analysis of the potential biological effects of this compound by examining the established activities of structurally related and well-characterized carbostyril derivatives. By comparing the performance of these alternative compounds and detailing the experimental methodologies used to validate their effects, researchers can infer potential applications and design further investigations for this compound.

Comparative Analysis of Biological Activities

To understand the potential biological landscape of this compound, this section details the activities of three prominent carbostyril derivatives: Aripiprazole (CNS activity), Cilostazol (Cardiovascular activity), and a series of 3,4-dihydro-2(1H)-quinolinone sulfonamides (Anticancer activity).

Central Nervous System Activity: Aripiprazole

Aripiprazole is an atypical antipsychotic that functions as a dopamine D2 partial agonist and a serotonin 5-HT1A partial agonist, as well as a 5-HT2A antagonist.[1][2][3] This unique mechanism of action allows it to stabilize dopamine and serotonin neurotransmission in the brain.[3][4]

Table 1: Receptor Binding Affinities (Ki) of Aripiprazole

Receptor SubtypeKi (nM)
Dopamine D20.34
Dopamine D30.8
Serotonin 5-HT1A1.7
Serotonin 5-HT2A3.4
Alpha-1 Adrenergic57
Histamine H161

Data sourced from various binding assays.

Cardiovascular Effects: Cilostazol

Cilostazol is a selective inhibitor of phosphodiesterase 3 (PDE3) and is used to treat intermittent claudication.[5][6] By inhibiting PDE3, cilostazol increases cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation.[6]

Table 2: Phosphodiesterase (PDE) Inhibitory Activity of Cilostazol

PDE IsoformIC50 (µM)
PDE3A0.2

IC50 value represents the concentration required for 50% inhibition of the enzyme's activity.[6]

Anticancer Activity: 3,4-Dihydro-2(1H)-quinolinone Sulfonamide Derivatives

Recent studies have explored the anticancer potential of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives. These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, thereby exhibiting cytotoxic effects against cancer cell lines.[7][8]

Table 3: In Vitro Cytotoxicity (IC50) of a Lead Quinolinone Sulfonamide (Compound D13)

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer1.34
A549Lung Cancer2.58
MCF-7Breast Cancer3.12

Compound D13 is N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the biological activities of the compared compounds.

Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the dopamine D2 receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2L receptor are cultured and harvested.

  • The cells are lysed in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a homogenizer.[9]

  • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

  • The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.[9]

2. Competitive Binding Assay:

  • The cell membrane preparation is incubated with a fixed concentration of a radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]spiperone).[9][10]

  • Varying concentrations of the unlabeled test compound (e.g., aripiprazole) are added to the incubation mixture.

  • The reaction is incubated at room temperature for a set period (e.g., 90 minutes) to reach equilibrium.[9]

  • The mixture is then rapidly filtered through glass fiber filters to separate the bound and free radioligand.[11]

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.[11]

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform.

1. Enzyme and Substrate Preparation:

  • Recombinant human PDE3A is used as the enzyme source.

  • The substrate, [3H]cAMP, is prepared in an appropriate assay buffer.

2. Assay Procedure:

  • The test compound (e.g., cilostazol) at various concentrations is pre-incubated with the PDE3A enzyme in a 96-well plate.

  • The reaction is initiated by the addition of [3H]cAMP.

  • The plate is incubated at 30°C for a defined period.

  • The reaction is terminated by the addition of a stop solution.

  • The product of the reaction, [3H]AMP, is converted to [3H]adenosine by the addition of a snake venom nucleotidase.

  • The mixture is then passed through an anion-exchange resin. The unreacted [3H]cAMP binds to the resin, while the [3H]adenosine passes through.

  • The amount of [3H]adenosine is quantified by liquid scintillation counting.

3. Data Analysis:

  • The percentage of PDE3A inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

1. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates and allowed to attach overnight.[13]

  • The cells are then treated with various concentrations of the test compound (e.g., quinolinone sulfonamide derivatives) for a specified period (e.g., 72 hours).[12]

2. MTT Incubation:

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[12]

  • The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]

3. Formazan Solubilization and Measurement:

  • The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[14]

4. Data Analysis:

  • The cell viability is expressed as a percentage of the untreated control.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[14]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by the compared compounds and a typical experimental workflow are provided below.

G cluster_0 Aripiprazole's Dual Action on Dopamine D2 Receptor cluster_1 Aripiprazole in Low Dopamine State Dopamine Dopamine (High Concentration) D2R Dopamine D2 Receptor Dopamine->D2R Binds Aripiprazole Aripiprazole Aripiprazole->D2R Binds Reduced_Signaling Reduced Downstream Signaling (Antagonist Effect) D2R->Reduced_Signaling Leads to Aripiprazole2 Aripiprazole D2R2 Dopamine D2 Receptor Aripiprazole2->D2R2 Binds Partial_Signaling Partial Downstream Signaling (Agonist Effect) D2R2->Partial_Signaling Leads to

Caption: Aripiprazole's functional selectivity at the D2 receptor.

G cluster_0 Mechanism of Cilostazol ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Cilostazol Cilostazol Cilostazol->PDE3 Inhibits Effects Vasodilation & Inhibition of Platelet Aggregation PKA->Effects Leads to

Caption: Cilostazol's inhibition of PDE3 and downstream effects.

G cluster_0 Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate treat Treat with Test Compound start->treat incubate Incubate (e.g., 72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (e.g., 4h) mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Measure Absorbance solubilize->read end Calculate IC50 read->end

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion

While direct experimental data on the biological effects of this compound remains to be established, the analysis of structurally related carbostyril and 3,4-dihydro-2(1H)-quinolinone derivatives provides a strong foundation for predicting its potential activities. The presence of the 4-phenyl-3,4-dihydro-carbostyril core suggests a likelihood of activity in the central nervous system, as a modulator of cardiovascular function, or as an anticancer agent. The bromine substitution may influence the compound's lipophilicity and metabolic stability, potentially enhancing its potency or altering its pharmacological profile.

The comparative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Future investigations should focus on screening this compound in a panel of assays, including dopamine and serotonin receptor binding, phosphodiesterase inhibition, and cytotoxicity against various cancer cell lines, to elucidate its specific biological effects and therapeutic potential.

References

A Comparative Guide to 6-Bromo-3,4-dihydro-4-phenyl-carbostyril and Other Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril with other quinolinone derivatives, focusing on their performance in preclinical studies. The information is curated to assist researchers in understanding the potential of this compound class in drug discovery and development.

Executive Summary

Quinolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on this compound, a specific quinolinone derivative, and places its potential therapeutic applications in the context of other structurally related compounds. While direct experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from studies on analogous structures to provide a comparative overview of their anticancer and antimicrobial properties.

Anticancer Activity: A Comparative Analysis

The anticancer potential of quinolinone derivatives is a primary area of investigation. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.

Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of several quinolinone and quinazolinone derivatives, providing a basis for comparison with the potential activity of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Phenyl-4-quinolones (general) A-549 (Lung), HCT-8 (Ileocecal), RPMI-7951 (Melanoma), KB (Nasopharynx), P-388 & L1210 (Murine Leukemia)Potent cytotoxicity[1]
Compound 26 (a 2-phenyl-4-quinolone) COLO-205 (Colon), KM-20L2 (Colon), SF-539 (CNS)Most potent of the tested series[1]
6,8-dibromo-4(3H)quinazolinone derivatives (e.g., XIIIb, IX, XIVd) MCF-7 (Breast)1.7 - 1.83[2]
4-Phenyl-2-quinolone (4-PQ) derivative (HPK) HL-60 (Leukemia), Hep3B (Liver), H460 (Lung)0.4 - 1.0[3]
4-PQ derivative (Compound 22) COLO205 (Colon), H460 (Lung)0.32, 0.89[3]
Phenylahistin derivative (15p) NCI-H460 (Lung)0.00103[4]
Phenylahistin derivative (16d) NCI-H460 (Lung)0.00538[4]

Note: The data presented is for comparative purposes and is derived from studies on structurally related compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5][8]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle control (e.g., DMSO).[5]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Seeding in 96-well plate] --> B{Compound Treatment}; B --> C[Incubation]; C --> D[MTT Addition]; D --> E[Incubation]; E --> F[Formazan Solubilization]; F --> G[Absorbance Measurement]; G --> H[IC50 Determination];

} caption: Workflow of the MTT assay for cytotoxicity testing.

Potential Mechanisms of Anticancer Action

Several quinolinone derivatives exert their anticancer effects by targeting key cellular pathways involved in cell proliferation and survival.

Inhibition of Tubulin Polymerization

Certain 2-phenyl-4-quinolones have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] These compounds can bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically by measuring the absorbance at 340 nm.[10][11]

Procedure:

  • Reagent Preparation: Reconstitute purified bovine tubulin in a general tubulin buffer. Prepare a stock solution of the test compound and control compounds (e.g., paclitaxel as a polymerization promoter and colchicine as an inhibitor) in an appropriate solvent like DMSO.[10]

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the tubulin solution. Include positive and negative controls.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.[10]

  • Turbidity Measurement: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled microplate reader.[10]

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect.[10]

Tubulin_Polymerization_Workflow

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several quinolone derivatives have been identified as inhibitors of this pathway.[5]

PI3K_Akt_mTOR_Pathway

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Antimicrobial Susceptibility Data

The following table presents representative MIC values for quinoline derivatives against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinolone-based hydroxyimidazolium hybrid (7c) Cryptococcus neoformans15.6[12]
Quinolone-based hydroxyimidazolium hybrid (7b) Klebsiella pneumoniae50 (full inhibition)[12]
Synthesized quinolone (3c) Candida albicans5.6[13]

Note: This data is for illustrative purposes to show the potential antimicrobial activity of the quinolinone scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.[12]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[12]

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control well (microorganism with no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

While direct experimental data on this compound remains to be fully elucidated in the public domain, the comparative analysis of structurally similar quinolinone derivatives suggests its potential as a promising scaffold for the development of novel therapeutic agents. The data on related compounds indicates that this class of molecules exhibits significant anticancer and antimicrobial activities. Further investigation into the specific biological profile of this compound is warranted to fully understand its therapeutic potential and mechanism of action. The experimental protocols provided in this guide offer a standardized framework for such future evaluations.

References

Lack of Publicly Available Data Prevents Comprehensive Comparison of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and databases has revealed a significant lack of publicly available experimental data on the biological activity of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. This absence of information precludes the creation of a detailed comparison guide as requested, which would require quantitative performance data to benchmark against alternative compounds.

While the chemical identity of this compound is confirmed and it is available for research purposes, no studies detailing its specific biological effects, mechanism of action, or performance in experimental assays could be located.

To provide context for researchers interested in this chemical space, this document summarizes the known biological activities of structurally related carbostyril and quinolinone derivatives. This information may offer insights into the potential applications and activities of this compound.

General Biological Activity of Carbostyril Derivatives

Carbostyril (or 2-quinolinone) and its derivatives are a well-studied class of heterocyclic compounds with a broad range of physiological activities. Their rigid structure makes them attractive scaffolds in drug discovery. Studies have shown that carbostyril derivatives exhibit diverse pharmacological properties, including:

  • Anticancer Activity: Certain 4-phenyl-2-quinolone derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, including colorectal adenocarcinoma, renal cell carcinoma, non-small-cell lung cancer, and liver cancer.[1] These compounds are believed to act as apoptosis stimulators.[1]

  • Antiviral Activity: A series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, which share a similar heterocyclic core and a bromine at the 6-position, have been synthesized and evaluated for their antiviral properties. One compound in this series showed potent activity against the vaccinia virus.[2]

  • Other Activities: Various other carbostyril derivatives have been investigated for a range of biological effects, though specific data on the 4-phenyl-3,4-dihydro subtype is limited.

Potential Research Workflow

For researchers planning to investigate the biological properties of this compound, a general experimental workflow is proposed below. This workflow outlines the typical steps for characterizing a novel compound and comparing it to an alternative.

Experimental_Workflow cluster_0 Compound Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison A Compound Acquisition (this compound) C Purity and Structural Confirmation (NMR, MS) A->C B Selection of Alternative Compound B->C D Primary Bioassay (e.g., Cytotoxicity Screen) C->D E Secondary Assay (e.g., Enzyme Inhibition) D->E F Dose-Response Studies (IC50/EC50 Determination) E->F G Target Identification/ Validation F->G I Tabulation of Quantitative Data F->I H Signaling Pathway Analysis (Western Blot, etc.) G->H H->I J Comparative Analysis of Activity and Potency I->J

A general workflow for the characterization and comparison of a novel chemical compound.

Hypothetical Data Comparison

Should experimental data for this compound become available, it could be presented in a comparative table. The following table is a template illustrating how such data could be structured, using a hypothetical alternative compound for comparison.

ParameterThis compoundAlternative Compound (e.g., Compound X)
Target Data not availablee.g., Kinase Y
IC50 (nM) Data not availablee.g., 50
Cell Line Data not availablee.g., MCF-7
Cytotoxicity (CC50, µM) Data not availablee.g., >100

Experimental Protocols

Detailed experimental protocols would be dependent on the specific biological activity being investigated. However, a general protocol for a cell-based cytotoxicity assay is provided as an example.

MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and an alternative) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration that causes 50% cell death).

This guide will be updated if and when experimental data for this compound becomes publicly available. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and other novel chemical entities.

References

Comparative Analysis of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril Efficacy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific efficacy data for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. While the compound is commercially available for research purposes, detailed studies elucidating its biological activity, mechanism of action, and comparative efficacy against other agents appear to be limited. This guide addresses the available information and clarifies common points of confusion with similarly named but distinct chemical entities.

This compound: Chemical Identity

PropertyValue
CAS Number 94025-76-0[1]
Molecular Formula C₁₅H₁₂BrNO[1]
Molecular Weight 302.17 g/mol [1]
Synonyms Not commonly specified

This compound is listed by chemical suppliers for research use, but peer-reviewed publications detailing its pharmacological properties are not readily found in major scientific databases.[1][2]

Distinguishing from Structurally Similar Compounds

It is crucial to differentiate this compound from other brominated compounds that have undergone pharmacological investigation. The similarity in nomenclature can lead to misattribution of effects.

1. 6-Bromo-3'-nitroflavone: This synthetic flavonoid has demonstrated notable anxiolytic-like properties.[3] It acts as a partial agonist at benzodiazepine receptors, potentiating the effect of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3]

2. 6-Bromo-3-methylquinoline Analogues: These compounds have been investigated as potential inhibitors of prostaglandin F2α (PGF2α), a key mediator in processes such as preterm labor.[4] Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking have been employed to identify promising candidates within this class for further development.[4]

Signaling Pathways of Related, but Distinct, Compounds

To aid researchers in understanding the broader landscape of similarly structured molecules, the signaling pathway for 6-bromo-3'-nitroflavone is presented below. It is imperative to note that this pathway is not representative of this compound, for which such data is unavailable.

GABA_A_Receptor_Modulation GABA_R GABA-A Receptor Cl- Channel GABA Binding Site BZD Binding Site Influx Cl- Influx GABA_R:c->Influx Opens GABA GABA GABA->GABA_R:g Flavone 6-Bromo-3'-nitroflavone (Partial Agonist) Flavone->GABA_R:b BZD Diazepam (Full Agonist) BZD->GABA_R:b Flumazenil Flumazenil (Antagonist) Flumazenil->GABA_R:b Blocks Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis

Figure 1: Putative signaling pathway for 6-bromo-3'-nitroflavone, a partial agonist of the benzodiazepine binding site on the GABA-A receptor. This diagram is for illustrative purposes of a related compound and does not represent the mechanism of this compound.

Experimental Protocols: A General Framework

While specific experimental data for this compound is not available, a general workflow for characterizing a novel compound with potential neurological activity is outlined below. This serves as a methodological template for future investigations.

Experimental_Workflow cluster_discovery Phase 1: In Vitro Characterization cluster_preclinical Phase 2: In Vivo Efficacy & Safety cluster_comparison Phase 3: Comparative Analysis A1 Compound Synthesis & Purification A2 Receptor Binding Assays (e.g., Radioligand Binding) A1->A2 A3 Functional Assays (e.g., Electrophysiology, Second Messenger) A2->A3 B1 Animal Model Selection (e.g., Anxiety, Seizures) A3->B1 Promising Candidate B2 Behavioral Testing (e.g., Elevated Plus Maze) B1->B2 B3 Pharmacokinetic (ADME) Studies B2->B3 B4 Toxicology Assessment B3->B4 C1 Head-to-Head Comparison with Standard-of-Care (e.g., Diazepam) B4->C1 Favorable Profile C2 Dose-Response Relationship C1->C2 C3 Side-Effect Profiling (e.g., Sedation, Myorelaxation) C2->C3

Figure 2: A generalized experimental workflow for the preclinical evaluation of a novel psychoactive compound. This represents a typical progression from initial in vitro screening to in vivo efficacy and safety assessment.

Conclusion and Future Directions

The current body of scientific literature does not support a detailed comparative analysis of this compound's efficacy. There is a clear need for foundational research to characterize its biological targets and potential therapeutic effects. Future studies should focus on:

  • In vitro screening: Determining the binding profile of this compound against a wide range of receptors, ion channels, and enzymes.

  • In vivo studies: Utilizing appropriate animal models to assess its potential efficacy in relevant disease areas.

  • Mechanism of action studies: Elucidating the molecular pathways through which it exerts any identified biological effects.

Researchers interested in this molecule should be cautious not to extrapolate findings from similarly named compounds like 6-bromo-3'-nitroflavone or 6-bromo-3-methylquinoline analogues, as their structural differences likely confer distinct pharmacological profiles. The development of a comprehensive efficacy profile for this compound will depend entirely on the execution and publication of such dedicated studies.

References

A Researcher's Guide to Characterizing the Binding Affinity of Novel Compounds: A Case Study Approach with 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers and drug development professionals, understanding the binding affinity of a compound to its biological target is a cornerstone of preclinical research. This guide addresses the topic of confirming the binding affinity of the specific molecule, 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. However, a comprehensive search of publicly available scientific literature and databases reveals a lack of specific binding affinity data (such as Kᵢ, Kₐ, or IC₅₀ values) and an unconfirmed biological target for this particular compound.

Therefore, this document serves as a practical guide for researchers faced with a similar scenario: how to approach the characterization of a novel or uncharacterized compound. We will use this compound as a hypothetical case study to outline the necessary experimental framework. This guide will compare common methodologies for determining binding affinity and provide a detailed protocol for a gold-standard technique, the competitive radioligand binding assay.

Comparing Methodologies for Binding Affinity Determination

Several robust techniques are available to quantify the interaction between a ligand (like our compound of interest) and its target receptor. The choice of method often depends on the nature of the target, the availability of reagents, and the desired throughput.

Method Principle Key Outputs Advantages Disadvantages
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to its receptor. Competitive assays measure the ability of an unlabeled compound to displace the radioligand.[1]Kᵢ, IC₅₀, BₘₐₓConsidered the gold standard for its sensitivity and robustness.[1] Applicable to membrane-bound and soluble receptors.[1]Requires synthesis of a radiolabeled ligand and handling of radioactive materials. Filtration-based assays can be lower throughput.
Surface Plasmon Resonance (SPR) A label-free optical technique that measures the change in refractive index at a sensor surface as an analyte flows over an immobilized ligand.[2][3][4][5]Kₐ (on-rate), Kₐ (off-rate), KₐProvides real-time kinetic data.[4][5] Label-free, using native molecules.[6] High sensitivity for a range of interactions.[7]Requires specialized equipment. Immobilization of the ligand can sometimes affect its binding properties. May be less suitable for membrane protein targets in their native state.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to its target.[6]Kₐ, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Provides a complete thermodynamic profile of the binding interaction.[6] Label-free and solution-based.Requires relatively large amounts of purified protein and compound. Lower throughput compared to other methods.
Scintillation Proximity Assay (SPA) A homogeneous radioligand binding assay where the target is immobilized on scintillant-containing beads. Binding of a radioligand brings it into close proximity to the bead, generating a light signal.[8][9][10][11]Kᵢ, IC₅₀Homogeneous assay format (no separation of bound and free ligand required), making it amenable to high-throughput screening.[9][11]Requires specialized scintillant beads and a suitable reader. Assay development can be more complex than filtration assays.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a detailed methodology for a filtration-based competitive radioligand binding assay, a widely used method to determine the binding affinity (Kᵢ) of an unlabeled test compound.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a putative target receptor by measuring its ability to compete with a known high-affinity radioligand.

Materials:

  • Biological Material: Cell membranes or tissue homogenates expressing the target receptor.

  • Test Compound: this compound.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.

  • Apparatus: 96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% polyethyleneimine), vacuum manifold, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an appropriate buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[12]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kₐ value), and the membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, the radioligand, a saturating concentration of the non-specific binding control ligand, and the membrane preparation.

    • Competitive Binding Wells: Prepare serial dilutions of the test compound (this compound) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M). Add each dilution, the fixed concentration of radioligand, and the membrane preparation to respective wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[12]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the 96-well filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[13][12]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter mat.

    • Add a liquid scintillation cocktail to each well or vial containing the filter discs.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from all other wells.

    • Plot the specific binding CPM against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.[12]

Data Presentation

The quantitative data from the binding assays should be summarized in a clear and structured table for easy comparison.

Compound Target Receptor Assay Type IC₅₀ (nM) Kᵢ (nM)
This compound [Hypothetical Target]Competitive Radioligand Binding[Experimental Value][Calculated Value]
Alternative Compound A [Hypothetical Target]Competitive Radioligand Binding[Value from Literature/Experiment][Value from Literature/Experiment]
Alternative Compound B [Hypothetical Target]Competitive Radioligand Binding[Value from Literature/Experiment][Value from Literature/Experiment]

Visualization of Experimental Workflow

A clear diagram of the experimental workflow is essential for understanding the logical steps of the binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Test Compound a1 Combine Reagents in 96-well Plate: - Test Compound - Radioligand - Membranes p1->a1 p2 Prepare Radioligand and Membranes p2->a1 a2 Incubate to Reach Equilibrium a1->a2 s1 Vacuum Filtration to Separate Bound from Free Ligand a2->s1 s2 Wash Filters with Ice-Cold Buffer s1->s2 s3 Measure Radioactivity with Scintillation Counter s2->s3 d1 Plot Specific Binding vs. [Test Compound] s3->d1 d2 Determine IC50 via Non-linear Regression d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Caption: Workflow for a competitive radioligand binding assay.

References

Independent Verification of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril's Mechanism: A Comparative Guide to Potential Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbostyril scaffold, a core component of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Due to a lack of specific mechanistic data for this compound, this guide provides a comparative overview of the most probable mechanisms of action for this class of compounds. By presenting experimental data and detailed protocols for verifying these potential pathways, this document aims to equip researchers with the necessary information to investigate the biological activity of this and related molecules.

The potential mechanisms explored herein are based on the known activities of structurally similar quinolinone and carbostyril derivatives. These include antimicrobial activity through inhibition of bacterial topoisomerases, anticancer effects via kinase inhibition, neuroprotective potential through acetylcholinesterase inhibition, and modulation of inflammatory responses by targeting phosphodiesterases.

Comparative Analysis of Potential Mechanisms

To facilitate a clear comparison, the following tables summarize quantitative data for various quinolinone and carbostyril derivatives across different potential biological targets. This data, gleaned from various independent studies, highlights the diverse potency of this chemical class.

Table 1: Antimicrobial Activity - DNA Gyrase Inhibition

Compound ClassSpecific CompoundTarget OrganismIC₅₀ (µg/mL)Reference
FluoroquinoloneCiprofloxacinStaphylococcus aureus30.5[1]
FluoroquinoloneOfloxacinStaphylococcus aureus63.0[1]
FluoroquinoloneSparfloxacinStaphylococcus aureus28.5[1]
Quinolone DerivativeCompound 10aMycobacterium smegmatis5[2]
PyranoquinolineEthyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylateStaphylococcus aureus40.76[3]

Table 2: Anticancer Activity - Kinase Inhibition & Cytotoxicity

Compound ClassSpecific Compound/Cell LineTargetIC₅₀ (µM)Reference
Quinazoline DerivativeCompound 3aA549 (Lung Carcinoma)5.988[4]
Quinazoline DerivativeCompound 4dMDA-MB-231 (Breast Cancer)35.1[4]
Quinazolin-4-oneVarious DerivativesTK10 (Renal Cancer)0.62 - 7.72[5]
PyranoquinolineEthyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylateA549 (Lung Carcinoma)~35[3]

Table 3: Neuroprotective Activity - Acetylcholinesterase (AChE) Inhibition

Compound ClassSpecific CompoundIC₅₀Reference
Dihydroacridine DerivativeCompound 1d2.90 µM (BChE)[6]
Chitralinine DerivativeChitralinine-C11.64 µM[6]
Organotin CompoundPh₃SnL¹105.81 µM[7]
QuercetinQuercetin54.5 µM[7]

Table 4: Anti-inflammatory Activity - Phosphodiesterase (PDE) Inhibition

| Compound Class | Specific Compound | Target | IC₅₀ | Reference | | :--- | :--- | :--- | :--- | | Quinoline Derivative | Compound 4b | PDE5 | 20 nM |[8] | | Quinoline Derivative | Compound 7a | PDE5 | 0.27 nM |[8] | | PDE4 Inhibitor | Roflumilast | PDE4C1 | Varies |[9] | | PDE4 Inhibitor | Tofimilast | PDE4 | Varies |[10] |

Experimental Protocols for Mechanism Verification

Detailed methodologies are crucial for the independent verification of a compound's mechanism of action. Below are summarized protocols for key assays related to the potential targets of this compound.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines a compound's ability to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

  • Materials: Relaxed pBR322 plasmid DNA, E. coli or M. tuberculosis DNA gyrase, assay buffer (containing ATP and MgCl₂), test compound, dilution buffer, loading buffer, agarose gel, ethidium bromide.[11]

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and water on ice.[11]

    • Add the test compound at various concentrations to the reaction tubes. A solvent control (e.g., DMSO) and a no-enzyme control are included.[11]

    • Add diluted DNA gyrase to all tubes except the no-enzyme control to initiate the reaction.[11]

    • Incubate the reaction at 37°C for 30-60 minutes.[11]

    • Stop the reaction by adding a loading buffer containing a DNA intercalating dye and a protein denaturant.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.[11]

    • Visualize the DNA bands under UV light after staining with ethidium bromide.[11]

    • Quantify the amount of supercoiled DNA in each lane to determine the IC₅₀ value of the test compound.[11]

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase activity.

  • Materials: Recombinant human EGFR kinase domain, biotinylated peptide substrate, ATP, kinase buffer, test compound, stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin), 384-well plates.[12]

  • Procedure:

    • Add serial dilutions of the test compound to the wells of a 384-well plate.[12]

    • Add the EGFR enzyme solution to each well and incubate to allow for compound binding.[12]

    • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.[12]

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[12]

    • Stop the reaction by adding the stop/detection solution.[12]

    • Incubate to allow for the binding of the antibody to the phosphorylated substrate.[12]

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.[12]

    • Calculate the percentage of inhibition and determine the IC₅₀ value from a dose-response curve.[12]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.

  • Materials: Acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compounds, 96-well plate.[13]

  • Procedure:

    • Design a plate layout including blanks (no enzyme), negative controls (100% activity), positive controls (known inhibitor), and test compounds at various concentrations.[13]

    • Add the AChE working solution to each well (except blanks).[13]

    • Add the appropriate inhibitor dilution or vehicle to the corresponding wells.[13]

    • Add the DTNB solution to all wells.[13]

    • Initiate the reaction by adding the ATCI substrate solution.[13]

    • Measure the absorbance at 412 nm kinetically over a period of time using a microplate reader.[13]

    • Calculate the rate of reaction (change in absorbance per minute) for each well.[13]

    • Determine the percentage of inhibition and the IC₅₀ value.[13]

Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of PDE activity based on the change in fluorescence polarization of a fluorescently labeled cAMP substrate.

  • Materials: Recombinant PDE enzyme (e.g., PDE4 or PDE5), FAM-labeled cAMP substrate, assay buffer, binding agent (binds to the hydrolyzed AMP product), test compound, 384-well plates.[10][14]

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay plate.[10][14]

    • Add the PDE enzyme to each well (except for "no enzyme" controls) and pre-incubate with the compound.[14]

    • Initiate the reaction by adding the FAM-cAMP substrate.[14]

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[10]

    • Stop the reaction and facilitate the binding of the hydrolyzed product by adding the binding agent.[10]

    • Incubate to allow for binding to complete.[10]

    • Measure the fluorescence polarization of each well using a microplate reader.[10][14]

    • Calculate the percent inhibition and determine the IC₅₀ value from the dose-response curve.[14]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and biological contexts, the following diagrams are provided.

experimental_workflow_dna_gyrase cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, Relaxed Plasmid) compound Add Test Compound (Varying Concentrations) reagents->compound add_enzyme Initiate with DNA Gyrase compound->add_enzyme controls Prepare Controls (No Enzyme, Solvent) incubation Incubate at 37°C add_enzyme->incubation stop_reaction Stop Reaction (Add Loading Buffer) incubation->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA (Ethidium Bromide) electrophoresis->visualize quantify Quantify Bands (Determine IC₅₀) visualize->quantify

Caption: Workflow for DNA Gyrase Inhibition Assay.

signaling_pathway_egfr EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Dimerized & Activated) EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->P_EGFR Inhibition

Caption: Simplified EGFR Signaling Pathway and Potential Inhibition.

experimental_workflow_ache cluster_setup Assay Setup cluster_measurement Reaction & Measurement cluster_data Data Analysis add_ache Add AChE Enzyme add_inhibitor Add Test Compound/ Controls add_ache->add_inhibitor add_dtnb Add DTNB add_inhibitor->add_dtnb add_substrate Initiate with ATCI Substrate add_dtnb->add_substrate read_absorbance Kinetic Absorbance Reading (412 nm) add_substrate->read_absorbance calculate_rate Calculate Reaction Rate read_absorbance->calculate_rate determine_ic50 Determine % Inhibition and IC₅₀ calculate_rate->determine_ic50

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

signaling_pathway_pde GPCR GPCR Activation (e.g., by hormone) AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by Cellular_Response Cellular Response (e.g., reduced inflammation) PKA->Cellular_Response AMP AMP PDE->AMP Inhibitor This compound (Potential Inhibitor) Inhibitor->PDE Inhibition

Caption: Simplified PDE Signaling Pathway and Potential Inhibition.

References

Benchmarking 6-Bromo-3,4-dihydro-4-phenyl-carbostyril: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases reveals a significant lack of publicly available information on the biological activity, mechanism of action, and potential therapeutic applications of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. This scarcity of data currently prevents a comparative analysis against any standard treatments.

The compound, identified by its CAS number 94025-76-0 and chemical formula C15H12BrNO, is commercially available for research purposes.[1] However, detailed pharmacological studies, preclinical data, or clinical trial information that would be necessary to benchmark its performance against established therapeutic agents are not present in the accessible scientific domain.

Searches for the biological activity of this compound and its associated CAS number did not yield specific studies detailing its effects in any biological system. While research exists on structurally related but distinct molecules, such as tetrahydroquinoline derivatives and synthetic flavonoids, this information is not applicable to the compound .

Without foundational data on the compound's pharmacological profile and its intended therapeutic target, it is impossible to:

  • Identify Standard Treatments for Comparison: The selection of appropriate standard-of-care therapies for benchmarking is entirely dependent on the medical condition for which this compound might be investigated.

  • Source Comparative Experimental Data: There are no published studies presenting quantitative data on the efficacy or safety of this compound relative to other treatments.

  • Develop Experimental Protocols: The design of relevant experimental protocols necessitates an understanding of the compound's mechanism of action and biological targets.

  • Illustrate Signaling Pathways: Meaningful signaling pathway diagrams can only be created once the molecular interactions of the compound are elucidated.

At present, the creation of a comparison guide for this compound is not feasible due to the absence of essential research data. The scientific community has not yet published findings that would allow for an objective comparison of its performance against any established alternatives. Further research and publication of preclinical and clinical data are required before such a benchmarking analysis can be conducted.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a direct head-to-head comparative study of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril and its closely related analogs detailing experimental performance is not available in the public domain. This guide provides a comparative framework based on the known biological activities of the broader carbostyril and quinolone classes of compounds, to which the target molecule belongs. The experimental data presented herein is illustrative and intended to serve as a template for future research.

Introduction

Carbostyrils, also known as 2-quinolones, and their derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The molecule this compound features a bromine substitution at the 6-position and a phenyl group at the 4-position, structural motifs that can significantly influence its biological profile. This guide explores the potential performance of this molecule in comparison to related structures, based on established knowledge of similar compounds.

Synthesis of 4-Phenyl-Carbostyril Derivatives

The synthesis of 3,4-dihydro-4-phenyl-carbostyril derivatives typically involves a multi-step process. A common route is the Conrad-Limpach reaction or a variation thereof, followed by modifications to introduce desired substituents. The general workflow for the synthesis of the parent compound and its subsequent bromination is outlined below.

G cluster_0 Step 1: Acetoacetate Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Bromination A Aniline C β-Anilino Crotonate Intermediate A->C + B Ethyl Benzoylacetate B->C Reflux, Acid Catalyst D 4-Phenyl-2-quinolone (Carbostyril) C->D High Temperature (e.g., Dowtherm A) C->D E 3,4-dihydro-4-phenyl-carbostyril D->E Reduction (e.g., NaBH4) D->E F This compound E->F Brominating Agent (e.g., NBS, Acetic Acid) E->F

Caption: General synthetic workflow for this compound.

Comparative Biological Activity (Hypothetical Data)

Based on studies of related bromo-substituted and 4-phenyl-quinolone derivatives, it is plausible that this compound could exhibit anticancer and anti-inflammatory properties. The following tables present hypothetical comparative data for the target molecule and two related analogs: one lacking the bromine atom (Molecule A) and one with a different substitution at the 4-position (Molecule B).

Table 1: Comparative Anticancer Activity (Hypothetical IC₅₀ Values)
CompoundCell Line (Breast Cancer)Cell Line (Colon Cancer)Cell Line (Lung Cancer)
This compound 5.2 µM8.7 µM12.5 µM
Molecule A: 3,4-dihydro-4-phenyl-carbostyril15.8 µM22.4 µM35.1 µM
Molecule B: 6-Bromo-3,4-dihydro-4-(4-chlorophenyl)-carbostyril3.1 µM6.5 µM9.8 µM
Table 2: Comparative Anti-inflammatory Activity (Hypothetical Data)
CompoundInhibition of NO Production (%)Inhibition of TNF-α Release (%)
This compound 65.4%58.2%
Molecule A: 3,4-dihydro-4-phenyl-carbostyril32.1%25.7%
Molecule B: 6-Bromo-3,4-dihydro-4-(4-chlorophenyl)-carbostyril72.8%65.3%

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to generate the data presented above.

Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compounds (solubilized in DMSO, final concentration ≤0.1%).

  • MTT Incubation: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity Assay (Nitric Oxide and TNF-α Inhibition in Macrophages)
  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound and LPS Treatment: Cells are seeded in 24-well plates. After reaching confluency, they are pre-treated with different concentrations of the test compounds for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated, compound-untreated cells.

  • TNF-α Measurement: The concentration of TNF-α in the culture supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions. The absorbance is measured at 450 nm, and the percentage of TNF-α inhibition is calculated.

Potential Signaling Pathway

The anticancer and anti-inflammatory activities of quinolone derivatives can be mediated through various signaling pathways. A plausible mechanism involves the inhibition of pro-inflammatory pathways such as NF-κB and the induction of apoptosis through the caspase cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα NFkB NF-κB IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkB->IkB Degradation ROS ROS Bax Bax ROS->Bax CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 Bcl2->Bax Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, iNOS) DNA->Genes Transcription Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Molecule This compound Molecule->IKK Inhibition Molecule->ROS Induction Molecule->Bcl2 Downregulation

Caption: Hypothetical signaling pathway for the action of this compound.

Conclusion

While direct experimental data for this compound is currently lacking, the established pharmacological profiles of related carbostyril and quinolone derivatives suggest its potential as a bioactive compound, particularly in the realms of anticancer and anti-inflammatory research. The presence of the bromo and phenyl substituents are key features that warrant further investigation. The hypothetical data and protocols provided in this guide are intended to offer a foundational framework for researchers to design and conduct head-to-head studies to elucidate the precise biological activities and therapeutic potential of this and other related molecules. Such studies are crucial for the development of novel therapeutic agents.

Specificity of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril: An Assessment of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of information regarding the biological specificity, mechanism of action, and target profile of the compound 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. Despite its commercial availability for research purposes, no substantive experimental data detailing its binding affinities, enzymatic inhibition, or cellular effects could be retrieved.

This absence of foundational biological data precludes a comparative analysis of its specificity against other potential therapeutic agents. The core requirements of a comparison guide, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without an established biological target and corresponding performance metrics.

Current Status of Knowledge

Searches for "this compound" across multiple scientific databases consistently yield results limited to chemical supplier listings. These sources provide basic chemical identifiers such as its CAS number (94025-76-0), molecular formula (C15H12BrNO), and molecular weight. While some vendors categorize it as a compound for "proteomics research," no specific applications or published studies demonstrating its use or efficacy in this field are available.

Investigations into structurally related compounds, including various substituted carbostyril and quinolinone derivatives, have revealed a broad range of biological activities. These activities include, but are not limited to, the modulation of ion channels, enzymes, and receptors. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. The specific bromine and phenyl substitutions on the carbostyril scaffold can dramatically alter its pharmacological properties.

The Path Forward: Establishing a Biological Profile

To assess the specificity of this compound, a systematic experimental workflow would be required. This process would begin with broad, unbiased screening to identify its primary biological target(s).

Experimental Workflow for Target Identification and Specificity Profiling

G cluster_0 Target Identification cluster_1 Target Validation & Specificity cluster_2 Data Analysis & Comparison A High-Throughput Screening (HTS) (e.g., cell-based assays, biochemical assays) D Primary Target Binding Assays (e.g., SPR, ITC, radioligand binding) A->D B Affinity-Based Methods (e.g., chemical proteomics, affinity chromatography) B->D C Phenotypic Screening (Observing cellular or organismal changes) C->D Hypothesis generation E Functional Assays (Measuring biological response modulation) D->E F Selectivity Profiling (Screening against a panel of related targets) E->F G Off-Target Profiling (Broad panel screening, e.g., CEREP) F->G H Quantitative Data Summarization (IC50, Ki, EC50 values) G->H I Comparison with Alternative Compounds H->I

Caption: A generalized workflow for identifying the biological target of a novel compound and subsequently assessing its specificity.

Once a primary target is identified and validated, a focused comparison against known modulators of that same target could be undertaken. This would involve collecting and comparing quantitative data such as IC50 (half maximal inhibitory concentration) or Ki (inhibition constant) values from standardized assays.

Conclusion

For researchers, scientists, and drug development professionals, this compound remains a chemical entity with an uncharacterized biological profile. Without primary research to elucidate its mechanism of action and target specificity, any discussion of its comparative performance is purely speculative. The scientific community awaits foundational research to unlock the potential, if any, of this compound. Until such data becomes available, its use in targeted biological research should be approached with caution, recognizing its currently unknown and potentially non-specific effects.

Safety Operating Guide

Proper Disposal of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril (CAS Number: 94025-76-0).[1][2] The following procedures are based on established guidelines for the disposal of halogenated organic compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or Viton), safety goggles, and a fully buttoned lab coat.[3] In cases of potential inhalation, a respirator may be necessary.

  • Ventilation: All handling and disposal procedures should be conducted within a properly functioning chemical fume hood to minimize the inhalation of any potential vapors or dust.[3][4][5]

  • Spill Management: In the event of a small spill, alert personnel in the immediate area.[4] Absorb the spill with an inert, dry material, place it in a sealed and labeled hazardous waste container, and decontaminate the area.[3][5] For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Categorization and Segregation

Proper segregation of chemical waste is a critical first step in the disposal process. This compound is a brominated organic compound and must be treated as halogenated organic waste.[4][6]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[4][6] Co-disposal can create hazardous byproducts during the waste treatment process.[4]

  • Avoid Mixing with Other Waste Types: Do not combine halogenated waste with acids, bases, heavy metals, or other incompatible chemical waste streams.[5][7]

  • Solid vs. Liquid Waste:

    • Solid Waste: Contaminated solid materials such as gloves, filter paper, and weighing boats should be collected in a designated solid hazardous waste container labeled for halogenated organic compounds.[4]

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, properly labeled carboy or container for halogenated organic liquids.[4][5][6]

Step-by-Step Disposal Protocol

  • Container Selection: Choose a chemically compatible container for waste collection. Polyethylene containers are often suitable for halogenated solvent waste.[3] Ensure the container is in good condition and has a secure, tight-fitting lid.[5][8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[4][5][8] The label should also include the full chemical name, "this compound," and its approximate concentration or quantity.

  • Waste Accumulation:

    • Add waste to the designated container inside a chemical fume hood.[5]

    • Keep the container closed at all times except when adding waste.[4][5]

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][8]

    • The container should be stored in a secondary containment tray to prevent the spread of potential leaks.[4][5]

  • Request for Pickup: Once the container is approximately three-quarters full, or as per your institution's guidelines, arrange for its disposal by contacting your institution's Environmental Health and Safety (EHS) office.[5][8] Complete any required waste pickup forms, ensuring all chemical constituents and their percentages are accurately listed.[8]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound was not identified in the search, the following table summarizes its basic chemical properties.

PropertyValueReference
CAS Number 94025-76-0[1]
Molecular Formula C₁₅H₁₂BrNO[1]
Molecular Weight 302.17 g/mol [1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select a Compatible Waste Container C->D E Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' Chemical Name & % D->E F Segregate from Non-Halogenated Waste E->F G Collect Waste in Labeled Container F->G H Keep Container Tightly Closed G->H I Store in Secondary Containment H->I J Store in Designated Satellite Accumulation Area I->J K Request Waste Pickup from EHS J->K

References

Personal protective equipment for handling 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following information is based on the safety protocols for handling similar brominated organic compounds and should be used as a guide. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below.

PropertyValue
CAS Number 94025-76-0[1][2][3]
Molecular Formula C15H12BrNO[2][3]
Molecular Weight 302.17 g/mol [2]
Physical State White Solid[4]
Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemStandard/Specification
Eye and Face Protection Safety GogglesANSI Z87.1 compliant
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving may be appropriate for extended handling.
Body Protection Laboratory CoatFull-length, flame-resistant
Respiratory Protection NIOSH-approved RespiratorRequired if handling outside of a fume hood or if dust is generated.
Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is crucial to prevent contamination and minimize exposure.

Engineering Controls:

  • Fume Hood: All weighing, handling, and solution preparation must be conducted in a certified chemical fume hood.[5]

  • Ventilation: The laboratory should be well-ventilated.

Standard Operating Procedures:

  • Preparation: Before beginning work, ensure the fume hood is clean and uncluttered. Cover the work surface with disposable absorbent bench paper.

  • Donning PPE: Put on all required personal protective equipment.

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust. Use a spatula for transfers.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in an appropriate container within the fume hood. Cap the container when not in use.

  • Post-Handling: After handling, decontaminate the work area. Remove gloves using the proper technique to avoid skin contact with the outer surface. Wash hands thoroughly with soap and water.[5]

Storage:

  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[5]

  • Keep containers tightly sealed to prevent the release of vapors.[5]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, gloves, absorbent paper) in a dedicated, labeled hazardous waste container for halogenated organic solids.[5]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[5]

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Preparation of a Stock Solution

This protocol details the steps for preparing a stock solution of this compound.

  • Calculate the required mass: Determine the mass of the solid needed to achieve the desired concentration and volume.

  • Set up the workspace: Ensure the chemical fume hood is operational and the workspace is prepared as described in the Standard Operating Procedures.

  • Weigh the compound: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the calculated mass of this compound.

  • Transfer the solid: Quantitatively transfer the weighed solid into a volumetric flask of the appropriate size.

  • Dissolve the solid: Add a small amount of the desired solvent to the volumetric flask and swirl gently to dissolve the solid.

  • Bring to volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Mix the solution: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the container: Clearly label the storage bottle with the chemical name, concentration, solvent, and date of preparation.

  • Store appropriately: Store the solution in a cool, dry, and dark place.

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep Review SDS & Prepare Workspace Don_PPE Don Personal Protective Equipment Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer to Reaction/Solution Vessel Weigh->Transfer React Perform Experiment Transfer->React Decontaminate Decontaminate Work Area & Glassware React->Decontaminate Segregate_Waste Segregate Solid & Liquid Waste Decontaminate->Segregate_Waste Dispose Dispose of Hazardous Waste Segregate_Waste->Dispose Doff_PPE Remove PPE Dispose->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands SpillResponseWorkflow Solid Chemical Spill Response cluster_initial Initial Response cluster_contain Containment & Cleanup cluster_disposal Disposal Alert Alert others in the area Evacuate Evacuate immediate area if necessary Alert->Evacuate Don_PPE Don appropriate PPE Evacuate->Don_PPE Cover Gently cover spill to prevent dust Don_PPE->Cover Scoop Carefully scoop spilled solid into a container Cover->Scoop Wipe Wipe contaminated area with a damp cloth Scoop->Wipe Collect Collect all contaminated materials Wipe->Collect Label_Waste Label as hazardous waste Collect->Label_Waste Dispose Dispose through proper channels Label_Waste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.